molecular formula C5H12ClNO2S B1609656 Methionine hydrochloride CAS No. 6810-12-4

Methionine hydrochloride

Cat. No.: B1609656
CAS No.: 6810-12-4
M. Wt: 185.67 g/mol
InChI Key: OSUIUMQSEFFIKM-WCCKRBBISA-N
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Description

Methionine Hydrochloride is the hydrochloride salt of L-Methionine, an essential sulfur-containing amino acid. It is provided as a white to almost white crystalline powder and serves as a critical reagent in biochemical and nutritional research. Its primary research value lies in its role as a stable and readily soluble source of L-Methionine for in vitro studies. Main Research Applications & Value: Researchers utilize this compound to study the antioxidant role of methionine residues in proteins. Surface-exposed methionines can act as catalytic antioxidants, scavenging reactive oxygen species (ROS) and protecting functionally important amino acid residues from oxidative damage . This makes it a valuable compound for investigating oxidative stress and cellular defense mechanisms. Mechanism of Action: The antioxidant function is achieved through the reversible oxidation of methionine to methionine sulfoxide. This reaction effectively intercepts oxidant molecules, and in cellular contexts, the reaction can be reversed by methionine sulfoxide reductase (MSR) enzymes, creating a catalytic antioxidant cycle . Furthermore, methionine is a metabolic precursor for S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions of DNA, proteins, and other molecules . It is also a precursor for other critical metabolites like cysteine, glutathione, taurine, and polyamines . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUIUMQSEFFIKM-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431036
Record name L-Methionine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6810-12-4
Record name Methionine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Methionine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHIONINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99JNR46OKX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Pathways and Metabolic Roles of Methionine and Its Derivatives

The Methionine Cycle and Interconnected Metabolic Networks

The methionine cycle is a central metabolic hub that orchestrates the transfer of one-carbon units, which are indispensable for numerous biological functions. mdpi.com This intricate network of reactions is tightly interwoven with other key metabolic pathways, including the folate cycle and the transsulfuration pathway, to maintain a delicate balance of one-carbon metabolism and ensure cellular homeostasis. mdpi.comcreative-proteomics.comnih.gov

S-Adenosylmethionine (SAM) as a Central Methyl Donor

At the heart of the methionine cycle lies the synthesis of S-adenosylmethionine (SAM), a universal methyl donor. creative-proteomics.comnih.gov The journey begins with the activation of methionine by the enzyme methionine adenosyltransferase (MAT), which utilizes a molecule of ATP to form SAM. creative-proteomics.com This conversion is a critical step, as it primes the methyl group of methionine for transfer to a vast array of acceptor molecules. creative-proteomics.comnih.gov

SAM participates in over 40 known methyl transfer reactions, donating its methyl group to substrates such as nucleic acids (DNA and RNA), proteins, and lipids. kegg.jp These methylation events are fundamental to a wide range of cellular processes, including:

Epigenetic Regulation: DNA and histone methylation, facilitated by SAM, are crucial epigenetic modifications that regulate gene expression without altering the underlying DNA sequence. mdpi.com

Protein Function: The methylation of proteins can modulate their activity, localization, and interactions with other molecules. mdpi.com

Neurotransmitter Synthesis: SAM is involved in the synthesis of several neurotransmitters that are vital for nervous system function. creative-proteomics.com

The versatility of SAM extends beyond its role as a methyl donor; it can also donate other moieties, such as aminocarboxypropyl and adenosyl groups, in various biosynthetic reactions. nih.govnih.gov

Dynamics of the Transmethylation Pathway

The transmethylation pathway encompasses the series of reactions where SAM donates its methyl group. nih.gov This process is catalyzed by a large family of enzymes known as methyltransferases. kegg.jp Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). nih.gov

The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity. plos.org SAH is a potent inhibitor of most methyltransferases, and its accumulation can significantly impede methylation reactions. plos.org Therefore, the efficient removal of SAH is crucial for maintaining the flow of the transmethylation pathway. nih.gov This is achieved through the hydrolysis of SAH to homocysteine and adenosine (B11128) by the enzyme SAH hydrolase. nih.gov

The dynamics of this pathway are tightly regulated, responding to the cellular demand for methylation. For instance, during periods of rapid growth and development, the flux through the transmethylation pathway is significantly increased to support the synthesis of essential molecules. nih.govjst.go.jp

Homocysteine Metabolism and Methionine Regeneration Pathways

Homocysteine, a key intermediate at the junction of the methionine cycle and the transsulfuration pathway, has two primary metabolic fates. openaccesspub.org It can either be remethylated to regenerate methionine or be directed into the transsulfuration pathway for the synthesis of other sulfur-containing compounds. openaccesspub.org

The regeneration of methionine from homocysteine can occur through two distinct pathways:

Folate-Dependent Remethylation: The primary pathway for methionine regeneration involves the enzyme methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate (a derivative of folate) to remethylate homocysteine. nih.govopenaccesspub.org This reaction requires vitamin B12 as a cofactor. nih.gov

Folate-Independent Remethylation (Betaine-Homocysteine Methyltransferase Pathway): An alternative pathway, predominantly active in the liver and kidneys, uses betaine (B1666868) as the methyl donor to convert homocysteine back to methionine. nasa.gov This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). nih.gov

The interplay between these regeneration pathways ensures a continuous supply of methionine to sustain the methionine cycle and its associated functions. The regulation of these pathways is crucial for maintaining homocysteine at low levels, as elevated homocysteine is associated with various pathological conditions.

Key Molecules in the Methionine CycleFunction
Methionine Essential amino acid, precursor to SAM.
S-Adenosylmethionine (SAM) Universal methyl donor for DNA, RNA, proteins, etc. creative-proteomics.comnih.gov
S-Adenosylhomocysteine (SAH) Byproduct of methylation, inhibitor of methyltransferases. nih.gov
Homocysteine Intermediate at the branch point of methionine regeneration and transsulfuration. openaccesspub.org
5-Methyltetrahydrofolate Methyl donor in the primary methionine regeneration pathway. nih.gov
Betaine Methyl donor in an alternative methionine regeneration pathway. nasa.gov

The Transsulfuration Pathway and Sulfur Metabolism

When the cellular demand for methionine is met, or when there is an excess of this amino acid, homocysteine can be channeled into the transsulfuration pathway. mdpi.com This metabolic route is crucial for the synthesis of cysteine and other vital sulfur-containing molecules, playing a central role in sulfur metabolism and cellular homeostasis. mdpi.comnih.gov

Cysteine Biosynthesis and Glutathione (B108866) Production

The transsulfuration pathway begins with the irreversible condensation of homocysteine and serine to form cystathionine (B15957), a reaction catalyzed by the enzyme cystathionine β-synthase (CBS), which requires vitamin B6 as a cofactor. nih.govcreative-proteomics.com Subsequently, the enzyme cystathionine γ-lyase (CGL) cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. creative-proteomics.com

Cysteine, a non-essential amino acid synthesized through this pathway, serves as a critical building block for various biomolecules, most notably glutathione (GSH). nih.govresearchgate.net Glutathione is a tripeptide composed of glutamate (B1630785), cysteine, and glycine, and its synthesis is a two-step enzymatic process. researchgate.net The availability of cysteine is often the rate-limiting factor in glutathione synthesis. frontiersin.org

Key Enzymes in Transsulfuration and Glutathione SynthesisFunction
Cystathionine β-synthase (CBS) Catalyzes the condensation of homocysteine and serine to form cystathionine. creative-proteomics.com
Cystathionine γ-lyase (CGL) Cleaves cystathionine to produce cysteine. creative-proteomics.com
γ-Glutamylcysteine Synthetase Catalyzes the first step in glutathione synthesis. researchgate.net
Glutathione Synthetase Catalyzes the second and final step in glutathione synthesis. nih.gov

Role in Cellular Redox Homeostasis and Antioxidant Defense Mechanisms

Methionine and its derivatives are integral to the maintenance of cellular redox homeostasis and the protection against oxidative stress. nih.govmetwarebio.com This is achieved through several interconnected mechanisms:

Direct Scavenging of Reactive Oxygen Species (ROS): Methionine residues within proteins can directly react with and neutralize various ROS, becoming oxidized to methionine sulfoxide (B87167) in the process. openaccesspub.orgacs.org This sacrificial oxidation helps to protect other more critical amino acid residues from oxidative damage. openaccesspub.org

Glutathione as a Major Antioxidant: As the primary precursor to glutathione, the transsulfuration pathway is fundamental to the cell's antioxidant defense system. jst.go.jpnih.gov Glutathione plays a multifaceted role in redox control by:

Directly quenching free radicals.

Acting as a cofactor for antioxidant enzymes such as glutathione peroxidase and glutathione S-transferases. nih.gov

Regenerating other antioxidants, such as vitamins C and E, to their active forms.

Methionine Sulfoxide Reductase (Msr) System: The oxidation of methionine to methionine sulfoxide is a reversible process. The methionine sulfoxide reductase (Msr) system, composed of MsrA and MsrB enzymes, specifically reduces methionine sulfoxide back to methionine, thereby repairing oxidatively damaged proteins and restoring their function. frontiersin.org This enzymatic repair system highlights the importance of methionine in a renewable antioxidant cycle. frontiersin.org

Polyamine Biosynthesis Pathways

Polyamines, such as spermidine (B129725) and spermine (B22157), are aliphatic polycations that are essential for cell growth, proliferation, and differentiation. wikipedia.orgresearchgate.net The biosynthesis of these crucial molecules is directly linked to methionine metabolism. The process begins with the conversion of methionine to S-adenosylmethionine (SAM), which serves as the donor of the aminopropyl group required for polyamine synthesis. mdpi.comresearchgate.net

The key regulatory step in this pathway is the decarboxylation of SAM by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC), which produces decarboxylated S-adenosylmethionine (dcSAM). wikipedia.orgnih.govnih.gov This molecule, dcSAM, then donates its aminopropyl group to putrescine (formed from ornithine) to synthesize spermidine, a reaction catalyzed by spermidine synthase. researchgate.net Subsequently, spermine synthase can catalyze the transfer of a second aminopropyl group from another dcSAM molecule to spermidine, forming spermine. researchgate.netresearchgate.net

A significant byproduct of this pathway is 5'-methylthioadenosine (MTA). mdpi.comresearchgate.net The accumulation of MTA can inhibit polyamine biosynthesis. researchgate.netportlandpress.com To prevent this and to conserve the sulfur and methyl groups, cells employ the methionine salvage pathway, also known as the Yang Cycle. researchgate.netnormalesup.org This pathway recycles MTA back into methionine, which can then be re-converted to SAM, thus sustaining the production of polyamines. researchgate.netnormalesup.orgnih.gov The enzyme methylthioadenosine phosphorylase (MTAP) is a rate-limiting enzyme in this salvage pathway. researchgate.net This entire process highlights a critical role for methionine derivatives beyond simple protein synthesis, directly fueling the production of molecules vital for cellular proliferation. nih.gov

Table 1: Key Molecules in Polyamine Biosynthesis from Methionine

Molecule Role in Pathway
Methionine Precursor for SAM synthesis. mdpi.com
S-adenosylmethionine (SAM) Activated form of methionine; substrate for decarboxylation. mdpi.comtaylorandfrancis.com
Decarboxylated S-adenosylmethionine (dcSAM) Donor of the aminopropyl group for spermidine and spermine synthesis. mdpi.comnih.gov
Putrescine Acceptor of the first aminopropyl group to form spermidine. researchgate.net
Spermidine A triamine polyamine; can be a precursor to spermine. researchgate.net
Spermine A tetramine (B166960) polyamine. researchgate.net
5'-methylthioadenosine (MTA) Byproduct of aminopropylation; recycled via the methionine salvage pathway. mdpi.comresearchgate.net
Ornithine Precursor to putrescine. researchgate.net

Interplay with Lipid Metabolism and Choline (B1196258) Synthesis

Methionine metabolism is intricately linked with lipid metabolism and the synthesis of choline, a crucial nutrient. plos.org This connection is primarily mediated through S-adenosylmethionine (SAM), which acts as the universal methyl donor for numerous reactions, including the synthesis of phosphatidylcholine (PC). creative-proteomics.comaskfilo.com PC is a major component of cell membranes and is essential for the export of very low-density lipoproteins (VLDL) from the liver. springermedizin.de

The synthesis of PC can occur via the methylation of phosphatidylethanolamine (B1630911) (PE), a process that requires three methyl groups donated from SAM. askfilo.comnasa.govnih.gov This pathway, catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), directly connects methionine metabolism to membrane lipid composition and hepatic lipid transport. plos.orgaskfilo.com

The relationship between methionine and choline is bidirectional. While methionine is required for the de novo synthesis of the choline-containing lipid PC, choline itself can influence methionine metabolism. nih.govmdpi.com Choline can be oxidized to betaine. springermedizin.defrontiersin.org The enzyme betaine-homocysteine methyltransferase (BHMT) can then use betaine as a methyl donor to regenerate methionine from homocysteine, a key intermediate in the methionine cycle. frontiersin.orgnih.govmdpi.com This provides an alternative, folate-independent route for methionine regeneration, highlighting the metabolic interchangeability of these two nutrients as sources of methyl groups. mdpi.comnih.gov Furthermore, methionine is involved in the synthesis of carnitine, which is essential for the β-oxidation of fatty acids for energy production, further linking it to lipid metabolism. mdpi.comjcu.edu.au

Table 2: Molecules Connecting Methionine, Choline, and Lipid Metabolism

Molecule Role in Pathway
S-adenosylmethionine (SAM) Donates methyl groups for phosphatidylcholine synthesis. askfilo.com
Phosphatidylethanolamine (PE) Accepts methyl groups from SAM to become phosphatidylcholine. nasa.gov
Phosphatidylcholine (PC) A key phospholipid in membranes and required for VLDL export. springermedizin.denih.gov
Choline Precursor for betaine synthesis; can be used to make PC via the CDP-choline pathway. springermedizin.defrontiersin.org
Betaine Oxidized form of choline; donates a methyl group to regenerate methionine from homocysteine. mdpi.com
Homocysteine Accepts a methyl group from betaine to form methionine. mdpi.com
Carnitine Synthesized with involvement from methionine; required for fatty acid oxidation. mdpi.comjcu.edu.au
Very Low-Density Lipoprotein (VLDL) Lipoprotein particles whose export from the liver requires phosphatidylcholine. springermedizin.de

One-Carbon Metabolism Integration and Folate Interactions

The methionine cycle is a central component of the broader network known as one-carbon metabolism. creative-proteomics.comnih.gov This network is responsible for the transfer of one-carbon units (like methyl groups) which are essential for the biosynthesis of nucleotides (purines and thymidylate) and for numerous methylation reactions that regulate epigenetics and other cellular processes. mcw.educreative-proteomics.com

The integration point between the methionine cycle and the folate cycle is the remethylation of homocysteine back to methionine. creative-proteomics.comnih.gov This crucial reaction is catalyzed by the enzyme methionine synthase (also known as 5-methyltetrahydrofolate-homocysteine methyltransferase). nih.govebi.ac.uk The reaction requires two critical cofactors: 5-methyltetrahydrofolate (5-MTHF) and Vitamin B12 (cobalamin). creative-proteomics.comresearchgate.netnih.gov

5-methyltetrahydrofolate, which is derived from the folate cycle, provides the methyl group that is transferred to homocysteine. creative-proteomics.comresearchgate.net Vitamin B12 acts as an intermediate carrier for this methyl group during the catalytic cycle of methionine synthase. ebi.ac.uknih.govwikipedia.org Therefore, the folate cycle is directly responsible for supplying the one-carbon unit needed to regenerate methionine, linking dietary folate intake to methionine homeostasis. creative-proteomics.com A deficiency in folate or Vitamin B12 can impair the regeneration of methionine, leading to an accumulation of homocysteine and a decrease in the availability of SAM for critical methylation reactions. creative-proteomics.com This tight coupling ensures that the availability of methyl groups is coordinated between these two fundamental metabolic cycles, supporting everything from DNA synthesis to epigenetic gene regulation. creative-proteomics.comnih.gov

Table 3: Key Components of Methionine and Folate Cycle Integration

Molecule/Enzyme Role in Pathway
Homocysteine Intermediate in the methionine cycle; remethylated to form methionine. creative-proteomics.comnih.gov
Methionine Product of homocysteine remethylation. creative-proteomics.com
Methionine Synthase (MTR) Enzyme catalyzing the transfer of a methyl group from 5-MTHF to homocysteine. nih.govebi.ac.uk
5-methyltetrahydrofolate (5-MTHF) An active form of folate; provides the methyl group for methionine regeneration. creative-proteomics.comresearchgate.net
Vitamin B12 (Cobalamin) Essential cofactor for methionine synthase, acting as an intermediate methyl carrier. researchgate.netnih.gov
S-adenosylmethionine (SAM) The primary methyl donor in the cell; its synthesis depends on methionine availability. creative-proteomics.com
Tetrahydrofolate (THF) The basic structure of folate, which carries one-carbon units in the folate cycle. nih.gov

Cellular and Molecular Mechanisms Regulated by Methionine and Its Hydrochloride Salt

Role in Protein Synthesis and Translational Initiation

Methionine is uniquely positioned at the very beginning of protein synthesis. The start codon on messenger RNA (mRNA), AUG, specifically codes for methionine, signaling to the ribosome where to initiate translation. numberanalytics.comwikipedia.org This makes methionine the first amino acid incorporated into nascent polypeptide chains in eukaryotes and archaea. wikipedia.orgmdpi.com

The initiation of this complex process requires a specific transfer RNA (tRNA) charged with methionine, known as Met-tRNAiMet. pnas.org This molecule forms a ternary complex with the eukaryotic initiation factor 2 (eIF2) and guanosine (B1672433) triphosphate (GTP). pnas.org The formation of this complex is a critical, rate-limiting step for the assembly of the ribosomal machinery on the mRNA and the subsequent start of protein production. pnas.org While methionine is indispensable for initiating translation, the N-terminal methionine is often cleaved from the polypeptide chain by an enzyme called methionine aminopeptidase (B13392206) (MAP) as the protein is being synthesized, a process known as post-translational modification. mdpi.com Therefore, while it is crucial for starting the process, it may not be present in the final, mature protein.

Epigenetic Regulation via DNA and RNA Methylation

Methionine is a cornerstone of epigenetic regulation through its role in the one-carbon metabolism pathway. nih.gov It serves as the direct precursor for the synthesis of S-adenosylmethionine (SAM), which is known as the universal methyl-group donor for a vast array of biological methylation reactions. nih.govnih.gov

This function is paramount for epigenetics, where SAM provides the methyl groups necessary for the methylation of DNA and histone proteins. nih.govoup.com

DNA Methylation: Enzymes known as DNA methyltransferases (DNMTs) utilize SAM to transfer a methyl group to cytosine bases, typically within CpG dinucleotides. nih.govoup.com This modification is a stable epigenetic mark that plays a crucial role in regulating gene expression; methylation in promoter regions is generally associated with transcriptional silencing. nih.govfrontiersin.org

Histone Methylation: Similarly, histone methyltransferases use SAM to methylate specific amino acid residues on histone tails. These modifications can either activate or repress gene transcription depending on the specific site and degree of methylation.

The availability of dietary methionine can directly influence the intracellular concentration of SAM. nih.gov The ratio of SAM to its byproduct, S-adenosylhomocysteine (SAH), is often referred to as the "methylation index" and is a critical determinant of the cell's capacity to perform methylation reactions. nih.govresearchgate.net Consequently, fluctuations in methionine levels can lead to changes in DNA and histone methylation patterns, thereby altering gene expression and influencing cellular phenotypes. nih.govresearchgate.net

Modulation of Cellular Proliferation and Differentiation

The availability of methionine is a powerful signal that directly influences a cell's decision to grow, proliferate, or differentiate. nih.govmolbiolcell.org Most cancer cells, for instance, exhibit a heightened dependence on methionine, highlighting its importance in sustaining rapid proliferation. nih.gov

This anabolic reprogramming is mediated by the activation of a key regulatory node comprising three interconnected metabolic pathways: molbiolcell.orgnih.gov

The Pentose Phosphate Pathway (PPP): Provides reducing power in the form of NADPH and precursors for nucleotide synthesis.

Glutamate (B1630785) Dehydrogenase (GDH)-dependent synthesis: Generates glutamate and glutamine, central molecules in nitrogen metabolism.

Pyridoxal-5-Phosphate (PLP)-dependent transamination: Facilitates the synthesis of various other amino acids.

This "PPP-GDH-PLP" node generates the necessary cofactors and building blocks for the synthesis of other amino acids and nucleotides, which are also induced by methionine availability. molbiolcell.orgnih.gov This coordinated response establishes a biochemical cascade that fuels cell growth. nih.gov The execution of this anabolic program relies on the co-option of the transcription factor Gcn4p, which is typically associated with a starvation stress response but is essential here to sustain the methionine-induced proliferation. molbiolcell.orgnih.govbiorxiv.org

Methionine levels have a significant immunomodulatory effect, particularly on the proliferation and differentiation of lymphocytes. Adequate methionine is crucial for a robust immune response. researchgate.net

T-Lymphocytes: Methionine promotes the proliferation and differentiation of T-lymphocytes in the thymus and peripheral blood. scirp.org Methionine deficiency, conversely, reduces the proliferative capacity of T-cells and can alter the relative percentages of T-cell subsets (such as CD4+ and CD8+ cells). scirp.org

B-Lymphocytes: Methionine availability is critical for B-cell function. Supplementation with methionine has been shown to enhance the survival, proliferation, and immunoglobulin (IgM) secreting capabilities of B-cells. nih.gov In contrast, a deficiency of methionine inhibits the proliferation and differentiation of B-lymphocytes and can lead to an increase in apoptosis (programmed cell death) within this cell population. scirp.orgscirp.org This directly impacts humoral immunity by affecting the production of antibodies. scirp.orgnih.gov

Table 1: Impact of Methionine Levels on Lymphocyte Function

Cell TypeImpact of Adequate MethionineImpact of Methionine Deficiency
T-Lymphocytes Promotes proliferation and differentiation. scirp.orgReduces proliferative transformation ability; may alter T-cell subset ratios. scirp.org
B-Lymphocytes Enhances survival, proliferation, and IgM secretion. nih.govInhibits proliferation and differentiation; increases apoptosis. scirp.orgscirp.org
Immune Response Supports higher antibody titers and immunoglobulin levels. scirp.orgscirp.orgReduces immunoglobulin levels and impairs overall immune response. researchgate.net

Cellular Sensing and Signaling Pathways for Methionine Metabolite Levels

Cells possess sophisticated mechanisms to sense the availability of methionine and its key metabolites, primarily S-adenosylmethionine (SAM), to coordinate metabolism with cell growth. nih.govnih.gov When methionine levels are low, signaling programs are activated to remodel metabolism and induce a cell cycle arrest to maintain cellular integrity. nih.govnih.gov

A central player in nutrient sensing is the mTOR (mechanistic target of rapamycin) pathway , which integrates signals from nutrients, growth factors, and cellular energy status to regulate cell growth and proliferation. creative-proteomics.commit.edu For a long time, how the mTOR pathway sensed methionine was unclear. Recent research has identified a protein named SAMTOR as the direct sensor. mit.edu SAMTOR binds to SAM, and this interaction signals the status of methionine availability to the mTOR pathway. mit.edu When SAM levels are high (indicating methionine abundance), SAMTOR's inhibition of the mTOR pathway is relieved, promoting cell growth. This discovery provides a direct molecular link between methionine metabolism and a master regulator of cellular anabolism. mit.edu

In yeast, a primary sensing mechanism involves the E3 ligase SCFMet30, which orchestrates a major transcriptional response to restore methionine levels when they are low. nih.gov

Mechanisms of Methionine Oxidation and Enzymatic Reduction in Cellular Signaling

Methionine residues within proteins are particularly susceptible to oxidation by reactive oxygen species (ROS), which converts methionine into methionine sulfoxide (B87167) (MetO). nih.govpnas.org This modification can alter a protein's structure and function and was initially considered a form of irreversible cellular damage. nih.govnih.gov

However, it is now established that methionine oxidation is a reversible post-translational modification that functions as a dynamic regulatory mechanism in cellular signaling, much like phosphorylation. nih.govpnas.orgresearchgate.net The reversibility is achieved by a dedicated enzymatic system:

Oxidation: Methionine is oxidized to one of two stereoisomers of methionine sulfoxide, S-MetO or R-MetO. nih.gov

Enzymatic Reduction: The reduction of MetO back to methionine is catalyzed by a class of enzymes called methionine sulfoxide reductases (Msrs) . pnas.orgnih.gov These enzymes are stereospecific: MsrA reduces the S-form of MetO, while MsrB reduces the R-form. nih.gov These enzymes utilize thioredoxin as a reducing agent to complete their catalytic cycle. nih.gov

This cycle of reversible oxidation and reduction allows methionine residues to act as "redox sensors." By changing the function of key signaling proteins, this process can modulate cellular activities. For example, the reversible oxidation of a specific methionine residue has been shown to regulate the inactivation of voltage-dependent potassium channels, demonstrating a direct role for this mechanism in controlling cellular signal transduction. pnas.org The function of other proteins, like calmodulin, is also modulated by this redox cycle, highlighting its importance as a widespread regulatory system. nih.gov

Table 2: Key Cellular Processes Regulated by Methionine

Cellular ProcessRole of Methionine/MetabolitesKey Molecular Players
Protein Synthesis Serves as the initiating amino acid for translation. numberanalytics.comwikipedia.orgAUG start codon, Met-tRNAiMet, eIF2. pnas.org
Epigenetic Regulation Acts as the precursor to SAM, the universal methyl donor for DNA and histone methylation. nih.govnih.govS-adenosylmethionine (SAM), DNA methyltransferases (DNMTs), Histone methyltransferases. oup.com
Anabolic Reprogramming Triggers a metabolic shift to support cell proliferation, even in nutrient-poor conditions. molbiolcell.orgbiorxiv.orgPPP-GDH-PLP node, Gcn4p. molbiolcell.orgnih.gov
Nutrient Sensing Methionine metabolite SAM is sensed to signal nutrient availability to growth pathways. nih.govmit.eduSAMTOR, mTOR pathway. mit.edu
Redox Signaling Reversible oxidation of methionine residues in proteins acts as a post-translational regulatory switch. nih.govpnas.orgMethionine Sulfoxide Reductases (MsrA/B), Reactive Oxygen Species (ROS). nih.gov

Advanced Analytical Methodologies for Methionine Hydrochloride Research

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone for the analysis of amino acids due to its high resolution, sensitivity, and adaptability. Various HPLC methods have been developed and validated for the specific determination of methionine in diverse matrices.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted technique for the quantitative analysis of methionine. This method typically involves the separation of the analyte on a nonpolar stationary phase (such as C18) with a polar mobile phase. To enhance detection, especially with UV detectors, pre-column or post-column derivatization is often employed. asianpubs.org A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to form fluorescent isoindole derivatives, allowing for sensitive detection. iiarjournals.orgnih.govnih.gov

The quantitative performance of RP-HPLC methods is characterized by several key parameters. For instance, a validated RP-HPLC method for separating methionine, cystine, and lysine (B10760008) in corn samples demonstrated excellent linearity and precision. researchgate.net Similarly, methods for analyzing methionine in feed have been established with high accuracy and reproducibility. researchgate.net The European Union Reference Laboratory for Feed Additives reports RP-HPLC methods coupled with post-column derivatization and spectrophotometric or fluorescence detection for determining methionine content in commercial products, with relative standard deviations for repeatability and reproducibility being consistently low. europa.euunibo.it

Interactive Table: Performance Characteristics of a Validated RP-HPLC Method for Methionine Analysis

Parameter Result
Linearity Range 1-100 µM nih.gov
Limit of Detection (LOD) 0.5 µmol/L nih.gov
Inter-assay CV 2-5% nih.gov
Intra-assay CV 4-8% nih.gov

Analyzing methionine hydrochloride in complex matrices such as animal feed, plasma, and food products presents unique challenges due to the presence of interfering substances. iiarjournals.orgresearchgate.netjofamericanscience.org Method development focuses on optimizing sample preparation, chromatographic conditions, and detection to ensure specificity, accuracy, and precision. ajprd.comresearchgate.net

A crucial step in analyzing samples like feed is acid hydrolysis to liberate amino acids from proteins. researchgate.netbohrium.com Validation of these methods is performed according to established guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.netresearchgate.net For example, an HPLC method for amino acids in feed was validated with a wide linear range (10 to 1000 nmol/cm³), high accuracy (recovery 93.3–109.4%), and excellent precision (RSD below 4.57%). researchgate.net Another rapid HPLC method for plasma methionine demonstrated a three-fold improvement in elution time and a ten-fold improvement in the limit of detection over existing methods. iiarjournals.orgnih.gov

Interactive Table: Validation Parameters for an HPLC Method in a Complex Matrix (Feed) researchgate.net

Validation Parameter Performance Metric
Specificity (Retention Time Difference) < 1.7%
Linearity (r²) 0.9999
Accuracy (Recovery) 93.3–109.4%
Repeatability (RSD) < 4.14%
Intermediate Precision (RSD) < 4.57%
Limit of Detection (LOD) 0.004–1.258 µg/cm³

HPLC is an indispensable tool for biochemical and metabolic profiling, enabling the study of the methionine cycle and related pathways. nih.govcreative-proteomics.com Targeted metabolic profiling using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a hyphenated HPLC technique, allows for the simultaneous and highly sensitive quantification of methionine and its related metabolites, such as S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), and homocysteine. nih.govcreative-proteomics.com

These methods are critical for investigating the role of methionine metabolism in health and disease, as dysregulation of this pathway is linked to various pathological conditions. iiarjournals.orgcreative-proteomics.com For instance, a sensitive HPLC method was developed to measure low plasma methionine concentrations, which is particularly relevant for monitoring methionine depletion therapy in cancer treatment. iiarjournals.orgnih.gov The impurity profiling of L-methionine is another important application, where HPLC on a mixed-mode column can separate and quantify synthesis by-products and degradation products. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, derivatization is a prerequisite to increase their volatility. sigmaaldrich.com GC-MS offers high sensitivity and specificity, making it well-suited for the analysis of methionine and its metabolites in complex biological samples. nih.govmdpi.com

A GC-MS-based method has been developed for the quantitative analysis of free amino acids in biological fluids, where derivatization with propyl chloroformate can be performed directly in the sample. d-nb.info Another novel GC-MS method for the simultaneous determination of methionine and selenomethionine (B1662878) in food samples involves digestion with methanesulfonic acid followed by a single-step derivatization. researchgate.netnih.gov

Effective sample preparation is critical for the successful GC-MS analysis of sulfur-containing amino acids. nih.govmdpi.com This typically involves protein hydrolysis to release the amino acids, followed by a derivatization step. researchgate.net For the analysis of aminothiols, sample preparation may also include the reduction of disulfide bonds. nih.govmdpi.com

Several derivatization strategies are employed to make methionine and related compounds amenable to GC-MS analysis:

Silylation: Reagents such as N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens on functional groups, thereby increasing volatility. sigmaaldrich.comnih.govmdpi.com

Acylation/Esterification: A two-step derivatization can be performed, for instance, by first esterifying the carboxyl group with an alcohol in an acidic medium, followed by acylation of the amino group with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com

Alkylation: Triethyloxonium tetrafluoroborate (B81430) (TEOT) has been used for the single-step derivatization of methionine and selenomethionine, converting them into their ethyl derivatives. researchgate.netnih.govcanada.cachromatographyonline.com This approach is considered simpler and safer than methods using alkyl chloroformates. nih.govchromatographyonline.com

Interactive Table: Comparison of Derivatization Reagents for GC-MS of Methionine

Derivatization Reagent Derivative Formed Key Features
MSTFA/TMCS Trimethylsilyl (TMS) derivative Common silylation agent, sensitive to moisture. nih.govmdpi.com
MTBSTFA tert-butyldimethylsilyl (TBDMS) derivative Forms more stable derivatives compared to TMS reagents. sigmaaldrich.com
Propyl Chloroformate Propoxycarbonyl-propyl ester derivative Allows for direct derivatization in biological fluids. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure, dynamics, and interactions of molecules at the atomic level. nih.govresearchgate.net For this compound, NMR is used for both structural confirmation and for studying its interactions with other molecules. researchgate.net

Solid-state ³⁵Cl NMR spectroscopy, in conjunction with quantum chemical calculations, has been used to study L-amino acid hydrochloride salts, including this compound. researchgate.net Such studies provide insights into the chlorine quadrupolar and chemical shift tensors, which are sensitive to the local electronic environment. researchgate.net ¹H and ¹³C NMR are routinely used to confirm the structure of methionine and its derivatives, such as L-methionine methyl ester hydrochloride. chemicalbook.comspectrabase.comhmdb.ca

Furthermore, methionine's methyl group serves as a valuable NMR probe for studying biomolecular interactions. nih.govresearchgate.net By selectively labeling methionine with ¹³C, researchers can perform chemical shift perturbation experiments to map interaction surfaces on proteins without the need for deuteration, even in large protein complexes. researchgate.net This "methionine scanning" approach has been successfully applied to investigate protein-protein and protein-RNA interactions, providing high-resolution data on binding sites. nih.govresearchgate.net The chemical shifts of the methionine side chain protons are sensitive to their proximity to aromatic rings, allowing NMR to probe the geometry and nature of methionine-π interactions, which can contribute to protein stability. nih.gov

Other Spectroscopic and Electrophoretic Techniques

Fourier Transform (FT) Raman spectroscopy and Powder X-ray Diffraction (PXRD) are complementary techniques used for the characterization of the solid-state form of this compound.

FT-Raman spectroscopy is a vibrational spectroscopy technique that provides information about the chemical bonds and symmetry of molecules. The Raman spectrum of methionine, like other amino acids, exhibits characteristic peaks corresponding to the vibrations of its functional groups, such as the C-S stretching, CH₂ bending, and carboxylate group vibrations. nih.govresearchgate.netresearchgate.net These specific vibrations can be used to identify and characterize methionine in various samples. researchgate.net FT-Raman has been used to study L-methionine and its complexes, providing insights into conformational and environmental effects on its vibrational modes. nih.gov

Powder X-ray Diffraction (PXRD) is a primary technique for identifying crystalline phases and determining the crystal structure of solid materials. mdpi.com The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ), which are related to the crystal lattice parameters by Bragg's law. mdpi.com PXRD is used to characterize the crystal structure of methionine and its salts, including the hydrochloride form. nih.govresearchgate.net It can distinguish between different polymorphic forms, which may have different physical properties. nih.gov For instance, the XRD pattern for L-Methionine shows characteristic peaks at 2θ values of 6.159°, 11.621°, 22.986°, 29.441°, and 35.454°. nih.gov

Electrochemical techniques such as voltammetry and potentiometry are employed to study the redox behavior of methionine and for its quantitative determination.

Voltammetric analysis , particularly cyclic voltammetry, has been used to investigate the electrochemical oxidation of methionine. researchgate.netmdpi.com Studies have shown that methionine can be oxidized at carbon-based electrodes. researchgate.net The electrochemical behavior is often studied at modified electrodes, which can enhance the sensitivity and selectivity of the measurement. For example, a poly(methionine) modified carbon paste electrode has been used for the simultaneous determination of dopamine (B1211576) and uric acid, demonstrating the electrocatalytic properties of the polymer. mdpi.com The oxidation of methionine typically involves the sulfur atom. mdpi.com

Potentiometric analysis is a quantitative method that involves measuring the potential of an electrochemical cell. Potentiometric titrations are used for the assay of methionine. researchgate.netwho.intnihs.go.jp In a non-aqueous titration, methionine is dissolved in a suitable solvent like a mixture of formic acid and glacial acetic acid and titrated with a standard solution of a strong acid, such as perchloric acid. researchgate.netwho.intnihs.go.jp The endpoint of the titration is determined potentiometrically, providing an accurate determination of the methionine content. who.int

Capillary electrophoresis (CE) is a high-resolution separation technique that is widely used for the analysis of amino acids, including methionine. nih.govdiva-portal.org In CE, components of a sample are separated based on their differential migration in an electric field within a narrow capillary filled with a background electrolyte.

CE methods have been developed for the determination of methionine in various matrices, including pharmaceutical preparations. oup.com Often, a derivatization step is employed to enhance the detectability of the amino acids. oup.com For instance, amino acids can be derivatized with reagents like 1,2-naphthoquinone-4-sulfonate (NQS) prior to CE separation. oup.com Affinity capillary electrophoresis (ACE) has also been used to study the interaction of methionine with metal ions, which can selectively form complexes with the thioether group. nih.gov This technique has been applied to separate oxidized methionine from its unoxidized form. nih.gov CE offers advantages of high efficiency, short analysis times, and small sample volume requirements. diva-portal.org

Chemical Synthesis and Derivatization of Methionine and Its Hydrochloride Salts

Chemical Synthesis Routes for DL-Methionine Production

The commercial-scale synthesis of DL-methionine is predominantly achieved through chemical routes that produce a racemic mixture. scielo.org.co These methods are cost-effective and allow for large-scale production to meet the global demand, particularly in the animal feed industry. The resulting DL-methionine can be used directly in some applications or serve as a starting material for the production of pure L-methionine. scielo.org.co

A cornerstone of industrial methionine synthesis is the adaptation of the Strecker synthesis. scielo.org.cowikipedia.org This method involves the reaction of an aldehyde with cyanide and ammonia to form an α-aminonitrile, which is then hydrolyzed to produce the amino acid. wikipedia.orgmasterorganicchemistry.com In the context of methionine production, the process typically starts with acrolein, methyl mercaptan, and hydrogen cyanide. scielo.org.cowikipedia.org

The reaction proceeds through the formation of a key intermediate, 5-(2-methylthioethyl)hydantoin. krohne.comgoogle.com This hydantoin derivative is synthesized from 3-methylthiopropionaldehyde (MMP), which is obtained from the reaction of acrolein and methyl mercaptan. krohne.comgoogle.com The MMP then reacts with hydrogen cyanide, ammonia, and carbon dioxide to yield the hydantoin. google.com The subsequent alkaline hydrolysis of the hydantoin intermediate produces a salt of methionine, which is then neutralized to yield DL-methionine. krohne.com This multi-step process, often referred to as the carbonate-hydantoin process, is a widely used industrial method for DL-methionine production. krohne.comintratec.us

Hydantoin Production: Reaction of 3-methylthiopropionaldehyde (MMP) with ammonia, carbon dioxide, and hydrogen cyanide. krohne.com

Hydantoin Hydrolysis: Alkaline hydrolysis of the 5-(2-methylthioethyl)hydantoin to form a methionine salt. krohne.com

DL-Methionine Production: Neutralization of the methionine salt to precipitate the final product. krohne.com

Key Reactants and Intermediates in DL-Methionine Synthesis
Reactant/IntermediateChemical FormulaRole in Synthesis
AcroleinC3H4OStarting material for MMP synthesis scielo.org.co
Methyl MercaptanCH4SSource of the methylthio group scielo.org.co
Hydrogen CyanideHCNSource of the nitrile group in the Strecker synthesis scielo.org.co
3-Methylthiopropionaldehyde (MMP)C4H8OSKey aldehyde intermediate krohne.com
5-(2-methylthioethyl)hydantoinC6H10N2O2SCyclic intermediate formed in the main reaction google.com

While chemical synthesis efficiently produces DL-methionine, many pharmaceutical and biological applications require the pure L-enantiomer. thuenen.de Achieving optical purity is a significant challenge in amino acid synthesis. One common industrial approach involves the enzymatic resolution of the chemically synthesized racemate. google.com This process typically involves the acetylation of DL-methionine to produce N-acetyl-DL-methionine. Subsequently, an enzyme, such as aminoacylase, selectively deacetylates the N-acetyl-L-methionine to yield L-methionine, leaving the N-acetyl-D-methionine unreacted. google.com The L-methionine can then be separated.

Another strategy involves the use of directed evolution to engineer enzymes with improved properties for chiral resolution. For instance, hydantoinases, which are involved in the hydrolysis of hydantoin intermediates, have been a target for protein engineering. nih.gov By inverting the enantioselectivity of a D-selective hydantoinase to an L-selective one, researchers have improved the production of L-methionine from D,L-5-(2-methylthioethyl)hydantoin. nih.gov This approach can lead to more efficient and cost-effective processes for producing enantiomerically pure L-methionine.

Enzymatic and Fermentative Production of L-Methionine

In addition to chemical synthesis and enzymatic resolution, direct fermentative and enzymatic processes have been developed for the production of L-methionine. These methods offer the advantage of directly producing the desired L-isomer, thereby avoiding the need for a separate resolution step.

Fermentative production of L-methionine has been explored using various microorganisms, including strains of Corynebacterium glutamicum and Escherichia coli. google.comgoogle.com However, the biosynthesis of methionine is tightly regulated within these organisms, making the development of high-yield strains challenging. cancer.govresearchgate.net Metabolic engineering and the use of mutant strains resistant to methionine analogues are common strategies to overcome these regulatory hurdles and enhance L-methionine accumulation. google.comnih.govacs.org Despite significant research, the fermentative production of L-methionine has not yet reached the same commercial scale as chemical synthesis. acs.org

Enzymatic conversion of precursors to L-methionine represents another promising approach. thuenen.de This can involve the use of whole-cell catalysts or isolated enzymes. For example, a process utilizing a recombinant E. coli strain containing both D-amino acid oxidase (D-AAO) and leucine dehydrogenase (LeuDH) has been developed to convert DL-methionine into L-methionine. thuenen.de In this system, the D-methionine is first deaminated by D-AAO to its corresponding keto-acid, which is then reaminated by LeuDH to exclusively form L-methionine. thuenen.de Another enzymatic method involves the conversion of chemically synthesized precursors, such as D-5-(2-methylthioethyl)hydantoin (D-MTEH), to L-methionine using enzymes like hydantoinase and N-carbamoylase. thuenen.de A novel enzymatic approach has also been proposed that utilizes the reversal of the catabolic Ehrlich pathway, involving the biocatalytic fixation of CO2 to produce L-methionine from the corresponding aldehyde. springernature.com

Comparison of L-Methionine Production Methods
Production MethodAdvantagesChallenges
Chemical Synthesis + Enzymatic ResolutionHigh volume, cost-effective for DL-methionine scielo.org.coRequires additional resolution step for L-methionine google.com
FermentationDirect production of L-methionine, potentially sustainable cancer.govComplex metabolic regulation, lower yields compared to chemical synthesis researchgate.net
Enzymatic ConversionHigh specificity, direct production of L-methionine thuenen.deCost of enzymes and precursors researchgate.net

Synthesis of Novel Methionine Analogs and Derivatives

The unique chemical properties of methionine, particularly the presence of the sulfur atom, make it a target for the synthesis of novel analogs and derivatives with potential applications in biochemistry and medicine. These modifications can alter the biological activity, stability, and other properties of the amino acid.

The introduction of fluorine atoms into amino acids can significantly impact their physicochemical properties and biological activity. nih.gov Fluorinated methionine analogs have been synthesized and utilized as probes in biological chemistry, particularly for ¹⁹F NMR spectroscopy studies of protein structure and function. researchgate.net The synthesis of these analogs often involves specialized fluorination techniques.

For example, L-di- and tri-fluoromethylhomocysteines have been prepared from N-acetylhomocysteine thiolactone. rsc.org The synthesis of protected monofluoromethylhomocysteine has been achieved starting from a protected methionine sulfoxide (B87167). rsc.org These synthetic routes provide access to methionine analogs where the methyl group of the methylthio moiety is replaced by mono-, di-, or trifluoromethyl groups. researchgate.netacs.org The development of new radiofluorination methods, such as transition metal-mediated and light-mediated reactions, has also facilitated the synthesis of ¹⁸F-labeled methionine analogs for use in positron emission tomography (PET). nih.gov

N-acylation is a common modification of amino acids that can alter their properties and biological functions. N-acetyl-DL-methionine is a key derivative used in the enzymatic resolution process for L-methionine production. google.com The synthesis of N-acetyl-L-methionine can be achieved by reacting L-methionine with acetic anhydride (B1165640) in an aqueous alkaline solution. google.com

N-acetylated amino acids, including N-acetyl-L-methionine, are also found naturally and can be produced through the action of N-acetyltransferases or the degradation of N-acetylated proteins. hmdb.ca In some biological contexts, the synthesis of N-terminal acetylated histones is initiated with methionine. nih.gov N-acetyl-DL-methionine has been studied for its effects on hepatic glutathione (B108866) synthesis. nih.gov The synthesis of various N-acylated methionine derivatives allows for the exploration of their potential as functional compounds with diverse applications. nbinno.com

Preparation of Methionine Sulfoxide and Methionine Sulfone

The oxidation of methionine to methionine sulfoxide introduces a new chiral center at the sulfur atom, resulting in two diastereomers: (S)-methionine-S-sulfoxide and (R)-methionine-S-sulfoxide. Further oxidation leads to the formation of methionine sulfone, where the sulfur atom is fully oxidized.

Methionine Sulfoxide Synthesis:

A common and straightforward method for the preparation of methionine sulfoxide involves the reaction of methionine with hydrogen peroxide (H₂O₂). The reaction is typically carried out in an aqueous medium. The concentration of hydrogen peroxide and the reaction conditions can be adjusted to control the extent of oxidation and favor the formation of the sulfoxide over the sulfone. Other oxidizing agents that can be employed include peroxy acids and halogens.

For instance, a typical laboratory-scale synthesis might involve dissolving L-methionine in water and adding a stoichiometric amount of hydrogen peroxide. The reaction mixture is then stirred at a controlled temperature until the conversion to methionine sulfoxide is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Methionine Sulfone Synthesis:

Methionine sulfone can be prepared by the further oxidation of methionine sulfoxide or directly from methionine using stronger oxidizing agents or more forcing reaction conditions. medchemexpress.com Common oxidizing systems for the conversion of methionine to methionine sulfone include excess hydrogen peroxide, potassium permanganate (KMnO₄), or performic acid. iris-biotech.de

The synthesis of L-methionine sulfone can be achieved by treating L-methionine with a surplus of an oxidizing agent to ensure the complete oxidation of the sulfur atom. medchemexpress.com The reaction progress is monitored to confirm the disappearance of the starting material and the intermediate sulfoxide, and the final product can be isolated and purified using standard techniques such as crystallization.

The table below summarizes common oxidizing agents used for the preparation of methionine sulfoxide and methionine sulfone.

Target CompoundOxidizing AgentTypical Reaction Conditions
Methionine SulfoxideHydrogen Peroxide (H₂O₂)Aqueous solution, controlled temperature
Peroxy acidsOrganic solvent
Methionine SulfoneExcess Hydrogen Peroxide (H₂O₂)More forcing conditions (e.g., higher temperature or longer reaction time)
Potassium Permanganate (KMnO₄)Acidic or alkaline solution
Performic AcidIn situ generation from formic acid and H₂O₂

Stereochemical Control and Epimerization in Peptide Engineering

The stereochemistry of amino acids is of paramount importance in peptide and protein structure and function. During peptide synthesis, the chiral integrity of the α-carbon of each amino acid must be maintained to ensure the correct three-dimensional structure and biological activity of the final peptide. However, certain amino acids, including methionine, are susceptible to epimerization (the change in configuration at one of several stereogenic centers in a molecule) under the conditions used in peptide synthesis.

Epimerization in Peptide Synthesis:

Epimerization is a significant side reaction that can occur during peptide synthesis, leading to the formation of diastereomeric peptides that can be difficult to separate and may have altered biological properties. dntb.gov.ua The α-proton of an amino acid residue is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers. mdpi.com

Methionine residues within a peptide chain are known to be susceptible to epimerization, particularly when activated for coupling or during prolonged exposure to basic conditions. Factors that can influence the extent of epimerization include the nature of the coupling reagents, the reaction solvent, temperature, and the specific amino acid sequence.

Strategies for Stereochemical Control:

To minimize or prevent epimerization during peptide synthesis, several strategies have been developed. These methods focus on controlling the reaction conditions and utilizing specific reagents that suppress the racemization process.

Selection of Coupling Reagents: The choice of coupling agent is crucial for minimizing epimerization. Reagents that promote rapid amide bond formation without generating highly activated and long-lived intermediates are preferred. Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives are commonly used in conjunction with carbodiimides to suppress epimerization. peptide.com

Use of Additives: Certain additives can be included in the coupling reaction to reduce the risk of epimerization. For example, the addition of copper(II) chloride (CuCl₂) has been shown to be effective in suppressing epimerization during peptide couplings. nih.gov

Reaction Conditions: Careful control of reaction parameters such as temperature and reaction time is essential. Lower temperatures generally reduce the rate of epimerization.

Protecting Group Strategy: The choice of protecting groups for the amino and carboxyl termini, as well as for the side chains of the amino acids, can also influence the degree of epimerization.

The following table outlines some common approaches to control stereochemistry and prevent epimerization in peptide synthesis.

StrategyMethodRationale
Coupling Reagents Use of urethane-protected N-carboxyanhydrides (UNCAs)Minimizes the formation of oxazolone intermediates that are prone to racemization.
Addition of HOBt or its analogsActs as a scavenger for activated species, reducing their lifetime and the opportunity for epimerization.
Additives Addition of Cu(II) saltsForms a complex with the amino acid, which can reduce the acidity of the α-proton and thus inhibit enolization.
Reaction Conditions Low temperature couplingReduces the rate of both the desired coupling reaction and the undesired epimerization side reaction.
In situ neutralization protocolsMinimizes the exposure of the activated amino acid to excess base.

By implementing these strategies, peptide chemists can exert a high degree of stereochemical control during the synthesis of methionine-containing peptides, ensuring the production of chirally pure and biologically active molecules.

Computational Modeling and Simulation in Methionine Hydrochloride Research

Density Functional Theory (DFT) Applications in Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate the reaction mechanisms of amino acids, including methionine. While studies may not always specify methionine hydrochloride, the principles and mechanisms investigated are often directly applicable, as the protonated state of methionine is frequently the subject of these simulations, especially in acidic or aqueous environments.

DFT calculations have been instrumental in exploring the one-electron oxidation mechanisms of methionine model peptides researchgate.netnih.gov. These studies reveal that theoretical methods can largely verify experimentally identified oxidation pathways and also highlight the significant contribution of protonated species to the oxidation process researchgate.netnih.gov. This is particularly relevant for this compound, which exists in a protonated state. Theoretical investigations have also been employed to study the one-electron oxidation mechanism of methionine in aqueous solutions, considering various reaction paths such as hydroxyl radical (HO•) attack, O2 attack, and hydrolysis yale.edusemanticscholar.orgbeilstein-journals.orgnih.gov.

Table 1: Key Findings from DFT Studies on Methionine Oxidation
Study FocusKey FindingsComputational MethodSignificance for this compound
One-electron oxidation of a methionine model peptideTheoretical results largely verified experimental findings and revealed the contribution of protonated species to oxidation researchgate.netnih.gov.DFT (including TD-DFT)Directly relevant as this compound is a protonated species.
Oxidation mechanism by HO• radical in aqueous solutionAll considered processes (HO• attack, O2 attack, hydrolysis) are exothermic yale.edusemanticscholar.orgbeilstein-journals.orgnih.gov.MP2/6-311++G(2d,2p)//MP2/6-31+G(d,p) and various DFT functionalsProvides insight into the reactivity of methionine in aqueous environments where it would be protonated.
Reliability of DFT for cyclic adductsDFT computations were found to be reliable in describing the cyclic adduct produced in the HO• attack step semanticscholar.orgbeilstein-journals.orgnih.gov.Various exchange-correlation potentials within DFTConfirms the utility of DFT for studying reaction intermediates of protonated methionine.

Molecular Dynamics (MD) Simulations of Methionine Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations have been used to investigate various aspects of methionine-containing systems, providing insights into their dynamic behavior.

MD simulations have been employed to study the dissociation of methionine in proteins, revealing different configurations of the methionine side chain when it is coordinated to a heme group versus when it is dissociated researchgate.net. These simulations have also been used to understand the connection between a protein's conformation and the oxidation of its methionine residues semanticscholar.orgresearchgate.netresearchgate.net. A key finding from these studies is that the dynamic structural fluctuations of the protein are essential for explaining oxidation rates, and a static picture from X-ray crystallography is insufficient semanticscholar.orgresearchgate.netresearchgate.net. The solvent-accessible area of the sulfur atom in methionine was found to not correlate well with oxidation rates; instead, the average two-shell water coordination number showed a better correlation semanticscholar.orgresearchgate.netresearchgate.net.

Furthermore, MD simulations have been used to investigate the solid-state phase transitions of DL-methionine, examining the underlying mechanisms from both a cooperative and a molecule-by-molecule perspective nih.govnih.govyale.edu. These simulations help to distinguish between concerted phase changes and more localized transformations nih.govnih.govyale.edu. The adsorption of methionine on surfaces has also been modeled using molecular mechanics, a related technique, to understand its behavior at interfaces yale.edu.

Table 2: Applications of MD Simulations in Methionine Research
Research AreaKey Insights from MD SimulationsSystem Studied
Methionine DissociationIdentified two main configurations for the Met-95 side chain in DosH, both when coordinated to the heme and when dissociated researchgate.net.DosH protein
Methionine OxidationStructural fluctuations are crucial for understanding oxidation rates; the average two-shell water coordination number correlates well with measured oxidation rates semanticscholar.orgresearchgate.netresearchgate.net.Granulocyte colony-stimulating factor (G-CSF)
Phase TransitionsExamined the mechanism of phase transitions in DL-methionine, distinguishing between cooperative and molecule-by-molecule transformations nih.govnih.govyale.edu.DL-methionine crystals

Monte Carlo Simulations for Adsorption and Interaction Studies

Monte Carlo (MC) simulations are a broad class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of molecular systems, MC methods are particularly useful for studying phenomena like adsorption and the complex interactions between molecules.

While specific MC simulation studies focusing exclusively on this compound are not abundant in the literature, the methodology has been extensively applied to study the adsorption of peptides and proteins, which provides a framework for understanding how this compound might behave. MC simulations have been used to investigate the adsorption of peptides on both charged and neutral surfaces, revealing how the interplay of electrostatic and hydrophobic interactions governs the orientation and binding of the peptide nih.govresearchgate.net. These studies often treat water molecules explicitly to capture the changes in the hydration layer around the peptide upon adsorption nih.gov.

The grand canonical Monte Carlo (GCMC) method is a powerful variant of MC simulations that is well-suited for studying systems where the number of particles can change, such as in adsorption processes from a reservoir nih.gov. GCMC has been used in hybrid simulations with molecular dynamics to study diffusion-deformation processes, for example, of interstitial atoms in metals nih.govnih.gov. This approach could be adapted to study the adsorption of this compound from solution onto a surface. Other applications of MC simulations include calculating mass energy absorption coefficients for amino acids, where methionine showed higher coefficients due to the presence of sulfur nih.gov.

Investigation of Molecular Interactions and Adsorption Phenomena at Interfaces

The behavior of this compound at interfaces is of significant interest for various applications, from materials science to biology. Computational studies, in conjunction with experimental work, have shed light on the nature of these interactions.

The interaction of methionine with nanoparticles has been a subject of study. For instance, L-methionine capped silver nanoparticles have been investigated for their interaction with bovine serum albumin researchgate.net. The adsorption of methionine on mild steel surfaces in acidic solutions has also been examined, with findings indicating that the adsorption obeys the Langmuir adsorption isotherm researchgate.net. This is particularly relevant to this compound, which would be present in such acidic environments. The synergistic effect of iodide ions on the corrosion inhibition of mild steel by methionine has also been reported, where iodide ions stabilize the adsorbed methionine cations researchgate.netnih.gov.

Molecular simulation studies have also explored the binding preferences of amino acids for gold nanoparticles, with methionine being one of the amino acids whose side chain determines its nanoparticle binding preference nih.gov. Furthermore, the unique interactions between methionine and aromatic amino acids are a crucial and abundant motif in proteins, contributing to their structure and function researchgate.net. These interactions, often referred to as methionine-aromatic or sulfur-π interactions, are more stabilizing than typical hydrophobic interactions nih.gov. Quantum mechanical calculations have shown that the oxidation of methionine to methionine sulfoxide (B87167) can strengthen these interactions nih.gov.

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations provide fundamental insights into the electronic and structural properties of molecules. These methods are essential for understanding the conformational preferences and reactivity of methionine and its derivatives.

High-level quantum chemical calculations, such as Møller–Plesset (MP2) and DFT, have been combined with experimental techniques like NMR spectroscopy to perform conformational analysis of L-methionine derivatives beilstein-journals.org. These studies have determined the geometries and energies of the most stable conformers in both the isolated phase and in solution, taking into account implicit solvent effects beilstein-journals.org. The results indicate that the conformational preferences are dictated by a combination of hyperconjugative and steric effects rather than intramolecular hydrogen bonding beilstein-journals.org.

Computational modeling has also been used to understand the physical basis for the side-chain conformational preferences of methionine yale.eduyale.edu. These studies are important for accurately modeling methionine in protein structures and for protein design yale.eduyale.edu. Furthermore, quantum chemical calculations have been used to analyze the electronic properties of methionine-containing dipeptides to predict their antioxidant activity nih.gov. The analysis of Mulliken charge distribution and other electronic descriptors helps in understanding the electron-donating potential of methionine residues in different peptide environments nih.gov. The synthesis of methionine analogs with modified electronic properties, such as difluoromethionine and trifluoromethionine, has also been guided by the need to study the effects of these modifications on protein structure and function using techniques like 19F NMR uwaterloo.ca.

Table 3: Summary of Quantum Chemical Calculation Applications for Methionine
Area of InvestigationComputational MethodsKey Findings
Conformational AnalysisωB97X-D/aug-cc-pVTZ, IEF-PCMConformational preferences are governed by hyperconjugative and steric effects beilstein-journals.org.
Side-Chain ConformationsHard-sphere dipeptide modelRecapitulates observed side-chain dihedral angle distributions, important for protein structure prediction yale.eduyale.edu.
Electronic Properties and Antioxidant ActivityDFTAnalysis of Mulliken charges and other electronic descriptors helps predict the electron-donating potential and antioxidant properties of methionine-containing peptides nih.gov.

Toxicological Research and Mechanisms of Methionine Excess

Identification of Toxicity Biomarkers for Excess Methionine Intake

The identification of reliable biomarkers is crucial for assessing the toxic potential of excessive methionine consumption. These biomarkers can provide early warnings of metabolic imbalance and potential cellular damage.

Homocysteine, a sulfur-containing amino acid derived from the metabolism of methionine, has been identified as a key biomarker of methionine imbalance. Elevated levels of homocysteine in the plasma, a condition known as hyperhomocysteinemia, are a well-established indicator of disrupted methionine metabolism.

Numerous studies have demonstrated a direct correlation between high methionine intake and increased plasma homocysteine concentrations. For instance, a randomized, placebo-controlled, double-blind cross-over study involving healthy women and female patients with chronic urinary tract infections found that daily supplementation with 1500 mg of L-methionine for four weeks significantly increased plasma homocysteine levels by an average of 2.0 µmol/l in both groups. nih.govsemanticscholar.org

Another preliminary study in healthy men investigated the effects of weekly graded supplementary methionine. The results indicated that while doubling or quadrupling usual methionine intake did not cause a significant rise in plasma homocysteine, a five-fold increase (supplementing with 75 mg/kg/d) led to a significant elevation in plasma homocysteine to 18.05 ± 11.8 µmol/l. nih.govimrpress.comresearchgate.net

Interactive Data Table: Effect of L-Methionine Supplementation on Plasma Homocysteine Levels

Study PopulationMethionine SupplementationDurationBaseline Homocysteine (µmol/l)Post-Supplementation Homocysteine (µmol/l)
Patients with UTI1500 mg/day4 weeks9.4 ± 2.711.2 ± 4.1
Healthy Controls1500 mg/day4 weeks8.9 ± 1.811.0 ± 2.3
Healthy Men25 mg/kg/day1 week~7-98.56 ± 3.68
Healthy Men50 mg/kg/day1 week~7-913.37 ± 5.09
Healthy Men75 mg/kg/day1 week~7-918.05 ± 11.8

These findings underscore the utility of plasma homocysteine as a sensitive biomarker for detecting metabolic disturbances arising from excessive methionine intake.

Mechanisms of Oxidative Stress and Cellular Damage in Methionine-Related Disorders

Excess methionine can induce oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these harmful molecules. This can lead to cellular damage and is implicated in the pathology of various methionine-related disorders.

The metabolism of methionine is intrinsically linked to cellular redox homeostasis. nih.gov One of the key mechanisms by which excess methionine contributes to oxidative stress is through the generation of ROS during its metabolic processing. nih.govfrontiersin.org The oxidation of methionine can lead to the formation of methionine sulfoxide (B87167) and other reactive intermediates. nih.gov

Research suggests that some of the effects of methionine on stress situations are indirect and are caused by altered activity of the nicotinamide adenine dinucleotide phosphate (NADPH) producing oxidative part of the pentose phosphate pathway (PPP). nih.gov Furthermore, studies have shown that L-methionine can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant responsive element) pathway, which in turn induces the expression of endogenous antioxidant enzymes to combat ROS-derived oxidative stress. nih.gov However, an overload of methionine can disrupt this delicate balance.

Mitochondria, the primary sites of cellular respiration, are particularly vulnerable to oxidative damage. In the context of methionine-related disorders, mitochondrial dysfunction can exacerbate oxidative stress, leading to a vicious cycle of cellular damage. researchgate.net

Gender-Dependent Differences in Methionine Sulfoxide Metabolism and Cellular Toxicity

Emerging research has highlighted significant gender-dependent differences in the metabolism of methionine and its oxidized form, methionine sulfoxide, which may explain variations in cellular toxicity between males and females.

Studies using freshly isolated mouse hepatocytes have revealed that male hepatocytes are more sensitive to methionine-induced toxicity than female hepatocytes. nih.govnih.gov This increased sensitivity in males is associated with higher intracellular accumulation of methionine and alterations in its metabolism. nih.govnih.gov

A key factor contributing to this gender disparity appears to be the activity of methionine sulfoxide reductase (Msr), an enzyme responsible for reducing methionine sulfoxide back to methionine. Female mouse liver cytosol exhibits higher methionine-dl-sulfoxide (MetO) reductase activity compared to male mouse liver cytosol, particularly at low MetO concentrations. nih.govnih.gov This enhanced repair capacity in females may protect their cells from the toxic effects of methionine sulfoxide accumulation.

Interactive Data Table: Gender Differences in Methionine Metabolism in Mouse Hepatocytes

ParameterMale HepatocytesFemale Hepatocytes
Intracellular Methionine Levels (at 0.5h, 1.0h, 1.5h)HigherLower
S-adenosyl-L-methionine (SAM) LevelsLowerHigher
L-methionine-L-sulfoxide LevelsLower increaseHigher increase
Methionine-dl-sulfoxide (MetO) Reductase ActivityLowerHigher

These findings suggest that the differential expression and activity of enzymes involved in methionine metabolism, such as Msr, play a crucial role in the observed gender-specific differences in susceptibility to methionine-induced cellular toxicity. nih.govnih.govresearchgate.netnih.gov

Interaction with Heavy Metal Toxicity and Chelation Mechanisms

Methionine, due to its sulfur-containing nature, has the capacity to interact with heavy metals, potentially influencing their toxicity and facilitating their removal from the body through chelation. nih.govnih.gov

Chelation is a process where a substance binds to metal ions to form a stable, water-soluble complex that can be excreted by the body. The sulfhydryl group in methionine's structure is thought to be responsible for its metal-binding properties.

Research has explored the interaction of methionine with heavy metals such as lead and cadmium. Studies in chicks have shown that dietary methionine can lower the concentration of lead in the kidneys and muscles. nih.gov Furthermore, there is evidence that methionine intake can influence cognitive function in the context of lead exposure in adults. nih.gov In soil remediation studies, the addition of methionine has been shown to improve the removal of cadmium, lead, and zinc from contaminated soil when used in conjunction with other chelating agents. researchgate.net While these studies suggest a role for methionine in mitigating heavy metal toxicity, the precise biochemical mechanisms of chelation are still under investigation. researchgate.netgoogle.com

Methylmercury, a potent neurotoxin, can enter the body through the consumption of contaminated fish. Research has revealed a fascinating mechanism by which methylmercury crosses biological membranes, a process that is directly linked to methionine.

Methylmercury readily binds to the amino acid cysteine, forming a methylmercury-cysteine complex. nih.gov This complex structurally mimics methionine, allowing it to be transported across the blood-brain barrier and other cell membranes by the same carriers that transport large neutral amino acids, such as the L-type amino acid transporter (LAT). nih.govnih.govresearchgate.netacs.org

This "molecular mimicry" is a critical step in the toxicokinetics of methylmercury. acs.org Methionine can competitively inhibit the uptake of the methylmercury-cysteine complex by these transporters. nih.govresearchgate.netuib.no This competition forms a basis for a potential detoxification strategy. By increasing the concentration of methionine, the transport of the toxic methylmercury-cysteine complex into cells can be reduced. nih.govosti.govresearchgate.net

Studies have shown that pre-treatment with methionine can prevent methylmercury-induced toxicity in rat liver slices, including reducing the formation of reactive species and preventing mitochondrial dysfunction. nih.govosti.gov However, some research in mice has suggested that L-methionine administration could enhance the cerebellar deposition of mercury, leading to increased motor impairments, highlighting the complexity of this interaction. researchgate.net Further research is needed to fully elucidate the role of methionine in the detoxification of methylmercury and to determine its therapeutic potential. nih.gov

Environmental Fate and Impact of Methionine Production and Use

Biodegradation and Bioaccumulation Pathways of Methionine

Methionine, as a naturally occurring essential amino acid, is readily integrated into the metabolic processes of living organisms. nih.gov When introduced into the environment, it is subject to rapid biological degradation. In aquatic systems, L-methionine is quickly broken down; for example, its predicted half-life in the water of the Okefenokee Swamp is approximately 3 hours. usda.gov This rapid degradation is a result of its role in the normal metabolism and protein synthesis of virtually every living organism. usda.gov

The primary pathways for methionine breakdown are well-established metabolic routes within organisms. The catabolism of methionine can lead to the production of succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy generation. youtube.comyoutube.com Another critical pathway is the methionine salvage pathway, which regenerates methionine from its metabolic by-products, ensuring its efficient use within cells. nih.gov

Due to its high water solubility and rapid metabolism, methionine is not expected to be a significant concern for bioaccumulation or bioconcentration in the environment. usda.gov Its structure and role as a fundamental building block of protein mean it is continuously cycled through biological systems rather than accumulating in tissues. nih.govresearchgate.net

Environmental Transport and Distribution Modeling

The environmental transport of methionine is largely governed by its high water solubility. usda.gov This property suggests that its primary mode of distribution in the environment is through aquatic systems. If released into waterways, it would dissolve and be transported with the water flow. Its potential for volatilization into the atmosphere is low. usda.gov

At a microscopic level, the transport of methionine across cell membranes is a complex process mediated by specific transporter systems. In bacteria like Escherichia coli and Salmonella Typhimurium, high-affinity transport systems (such as MetNIQ and MetD) are responsible for scavenging methionine from the environment, especially when it is scarce. nih.govnih.gov While these models describe cellular-level transport, they underscore the biological demand for methionine, which drives its rapid uptake from the environment and limits its widespread distribution. Broader environmental distribution models would likely show rapid uptake and degradation in biologically active soils and waters, preventing significant transport over long distances.

Life Cycle Assessment of Synthetic Methionine Production Processes

Life Cycle Assessments (LCAs) are used to evaluate the comprehensive environmental impact of a product from "cradle to gate" or "cradle to grave." For synthetic methionine, these assessments cover the extraction of raw materials, the energy consumption and emissions of the manufacturing process, and the downstream effects of its use in agriculture. amazonaws.comevonik.com

LCAs of synthetic amino acids like DL-methionine analyze several impact categories, including:

Climate change (greenhouse gas emissions)

Fossil fuel consumption

Eutrophication (nutrient enrichment of water bodies)

Acidification

Photochemical smog formation

Land use amazonaws.com

One certified LCA demonstrated that the production and use of amino acids in animal feed have a net positive environmental effect compared to achieving the same nutritional requirements with protein-rich feedstuffs like soybean meal. evonik.com

The synthetic production of DL-methionine is an industrial chemical process that involves several hazardous substances. usda.gov The manufacturing process is rated from "moderately heavy" to "extreme" in terms of its potential for environmental contamination. usda.gov

Key risks stem from the use and handling of highly toxic and hazardous precursor chemicals. usda.gov These include:

Hydrogen Cyanide: A highly toxic and fast-acting poison. usda.gov

Ammonia: A toxic gas that can pose risks to workers and the environment. usda.gov

Methyl Mercaptan: A flammable and toxic gas.

Acrolein: A highly toxic and flammable liquid.

The U.S. Environmental Protection Agency (EPA) has listed the methionine production process as a source of hazardous air pollutants. usda.gov Environmental contamination can occur through various means, including ruptured storage tanks, accidental leaks, and controlled releases into the air and water. usda.gov Manufacturing facilities often implement stringent safety and environmental management systems, such as ISO 14001 certification and pollution prevention agreements, to mitigate these risks. usda.gov

Raw Materials for Chemical Synthesis of 1000 kg DL-Methionine
Raw MaterialQuantity (kg)Source/Note
Acrolein470Derived from propylene
Methyl Mercaptan403-
Hydrogen Cyanide227-
Ammonia143-
Carbon Dioxide369-
Methanol11-
Sulphuric Acid2-

Data sourced from EcoInvent, as cited in "Environmental impacts of synthetic amino acid production" (2010). amazonaws.com

The primary use of synthetic methionine is as a feed additive in animal agriculture, particularly for poultry and swine. thuenen.de A key strategy for mitigating the environmental impact of livestock farming involves the precise supplementation of feed with essential amino acids like methionine.

Reduced Nitrogen Excretion: When animals are fed excess protein, the surplus amino acids are broken down, and the nitrogen is excreted as uric acid (in poultry) or urea (in mammals), which can then convert to ammonia. usda.gov Lowering crude protein intake directly reduces nitrogen pollution from animal manure, which helps mitigate eutrophication of waterways and soil acidification. evonik.comusda.gov

Improved Feed Conversion Efficiency: Synthetic amino acids help to balance the amino acid profile of the feed, allowing for more efficient conversion of feed into animal protein. usda.gov This reduces the total amount of feed required, thereby lessening the environmental footprint associated with crop cultivation (land use, water consumption, fertilizer application).

Lower Greenhouse Gas Emissions: More efficient feed utilization and reduced manure output contribute to lower emissions of greenhouse gases like nitrous oxide, a potent byproduct of nitrogen decomposition in manure. evonik.com

Other mitigation strategies for reducing nitrogen pollution from animal agriculture include optimizing animal densities, improving manure storage and handling techniques, and selecting appropriate land for grazing and housing. usda.gov

Reduction Factors for Environmental Impact by Using Amino Acid Mixtures in Animal Feed (vs. High-Protein Feed like Soy/Rapeseed)
Environmental Impact CategoryReduction Factor in Poultry FarmingReduction Factor in Pig Farming
Greenhouse Effect27x13x
Over-fertilization (Eutrophication) Potential39x16x
Acidification Potential35x19x

Data from a comparative Life Cycle Assessment by Evonik, certified by TÜV Rheinland. evonik.com

Translational and Biomedical Research Applications of Methionine and Its Hydrochloride Salts

Oncology Research and Methionine Metabolism in Cancer Progression

Methionine, an essential sulfur-containing amino acid, plays a crucial role in various fundamental cellular processes, including protein synthesis, methylation reactions, and the production of antioxidants. mdpi.comnih.gov Growing evidence indicates that many cancer cells exhibit a unique metabolic feature known as methionine dependence, where they are unable to proliferate when methionine is replaced by its precursor, homocysteine, a condition that does not affect most normal cells. nih.govnih.gov This phenomenon, often termed the "Hoffman effect," has made methionine metabolism a significant area of investigation in oncology research. mdpi.comnih.gov Cancer cells have an elevated demand for methionine to support their rapid growth, protein synthesis, DNA and chromatin methylation, and the synthesis of glutathione (B108866) and nucleotides. nih.gov The dysregulation of the methionine cycle is increasingly linked to cancer progression, supporting tumor growth, altering gene expression, and shaping the tumor microenvironment. creative-proteomics.com

The concept of "methionine addiction" in cancer cells stems from their inability to grow in media where methionine is substituted with homocysteine, a trait not shared by normal cells. mdpi.comnih.gov This dependency has been observed in a wide array of cancer cell lines, including those from prostate, breast, bladder, colon, glioma, kidney, melanoma, and leukemia. nih.gov The underlying mechanisms for this addiction are multifaceted, involving an increased demand for S-adenosyl-methionine (SAM), the universal methyl donor, for transmethylation reactions. nih.govspringernature.com This heightened metabolic activity creates a reliance on external sources of methionine. nih.gov

Methionine restriction (MR) therapies, which involve limiting dietary methionine intake, have been investigated as a potential anti-cancer strategy. Preclinical studies have shown that MR can inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis. nih.govmednexus.org Furthermore, MR has been found to suppress metastasis in various murine models of cancer. nih.gov

Clinical investigations into MR have also been conducted, often in combination with conventional cancer treatments. Early-phase clinical trials are exploring MR in conjunction with established therapies, with initial results indicating safety and tolerability. mednexus.org For instance, a human clinical trial suggested that methionine-restricted total parenteral nutrition combined with 5-fluorouracil had a significant anti-tumor effect in patients with advanced gastric cancer. researchgate.net However, the feasibility of maintaining a methionine-restricted diet can be challenging for patients. nih.govascopubs.org

Table 1: Summary of Preclinical and Clinical Findings on Methionine Restriction (MR) Therapy

Model/Study Type Cancer Type(s) Key Findings References
In Vitro (Cell Lines) Prostate, Breast, Bladder, Colon, Glioma, Kidney, Melanoma, Leukemia MR inhibits proliferation and induces apoptosis. nih.gov
In Vivo (Murine Models) Sarcoma, Triple-Negative Breast Cancer, Melanoma MR inhibits tumor growth and metastasis. nih.gov
Clinical Trial (Phase I) Various non-skin cancers Concurrent MRD with radiation therapy was found to be safe but challenging for patients to maintain. nih.govascopubs.org
Clinical Trial Advanced Gastric Cancer Methionine-restricted TPN with 5-FU showed significant anti-tumor effects. researchgate.net

Recent research has uncovered the presence of microbes within solid tumors, and their role in the tumor microenvironment (TME) is an active area of investigation. nih.gov Studies have shown that the local microbiome within the TME can contribute to cancer progression by supplying essential metabolites directly to tumor cells. nih.govnih.gov

Specifically, research on lung adenocarcinoma has revealed that the lung tumor microbiome is enriched for bacteria with the capacity to produce methionine. nih.govnih.gov These bacteria can synthesize and provide methionine to cancer cells, thereby rescuing them from the growth-inhibiting effects of nutrient restriction. nih.gov This suggests a symbiotic relationship where the tumor cells may create a selective pressure that favors the growth of methionine-producing bacteria. nih.gov This interplay between cancer cells and the local microbiome highlights a novel mechanism by which tumors can acquire essential nutrients to fuel their growth and proliferation, and modulating the local microbiome could have an indirect effect on tumor development. nih.govresearchgate.net

Methionine restriction has been shown in preclinical studies to enhance the sensitivity of cancer cells to both radiotherapy and chemotherapy. nih.govaicr.org By depleting intracellular glutathione levels, MR can create an increased oxidative environment within tumor cells, leading to cell cycle arrest and cell death. nih.gov This heightened oxidative stress can make cancer cells more vulnerable to DNA-damaging therapies. aicr.org

Multiple preclinical studies have demonstrated that MR diets can augment the efficacy of chemotherapy agents like 5-fluorouracil. nih.govnih.gov The synergistic effect is partly attributed to the modulation of intratumoral folate metabolism. nih.gov Similarly, preclinical evidence suggests that MR can act as a radiosensitizer, making cancer cells more susceptible to the effects of radiation therapy. nih.gov A phase I clinical trial has explored the safety and feasibility of combining a methionine-restricted diet with radiation therapy, suggesting the combination is safe, though patient adherence to the diet was a challenge. nih.govascopubs.org

Table 2: Studies on Methionine Restriction (MR) and Sensitization to Cancer Therapies

Therapy Model Key Findings References
Chemotherapy (5-Fluorouracil) Animal Models MR enhances the anti-tumor activity of 5-FU. nih.gov
Chemotherapy (Vincristine) Tumor-bearing rats Methionine depletion increased the efficacy of vincristine. mdpi.com
Radiotherapy Preclinical Models MR enhances radiosensitization. nih.govnih.gov
Radiotherapy Phase I Clinical Trial Concurrent MRD with RT is safe but adherence is difficult. nih.govascopubs.org

Positron Emission Tomography (PET) using the tracer L-[methyl-11C]methionine (11C-methionine) is a valuable tool in oncology for imaging the metabolic activity of tumors. snmjournals.org Due to the increased amino acid transport and protein synthesis in cancer cells, 11C-methionine is preferentially taken up by tumor tissue, providing a high contrast between the tumor and normal surrounding tissue. nih.gov

This imaging technique has been successfully used for various cancers, including brain tumors, head and neck cancer, lung cancer, and lymphoma. nih.goviiarjournals.org In neuro-oncology, 11C-methionine PET is particularly useful for delineating the extent of gliomas, planning radiotherapy, and differentiating tumor recurrence from radiation-induced necrosis, a common diagnostic challenge with conventional MRI. nih.gov Studies have shown that in some cancers, such as certain brain tumors and prostate cancer, 11C-methionine PET can outperform the more commonly used [18F]fluorodeoxyglucose (FDG)-PET in detecting and delineating tumors. iiarjournals.org

Table 3: Applications of L-[11C]Methionine PET Imaging in Oncology

Cancer Type Application Key Advantages References
High-Grade Gliomas Diagnosis, treatment planning, monitoring response High tumor-to-background ratio, differentiation from radionecrosis. nih.gov
Head and Neck Cancer Tumor imaging and therapy planning Effective in imaging these cancers. nih.gov
Prostate, Bladder, Esophageal, Breast Cancer Detection and delineation of primary and metastatic tumors Can be superior to FDG-PET in some cases. iiarjournals.org
Lymphoma Staging and response assessment Accumulates in most lymphomas. mdpi.com

Neurological and Neurodegenerative Disease Research

Disruptions in methionine metabolism have been implicated in the pathophysiology of several neurological and neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. nih.govmdpi.com Research suggests that both excessive and insufficient intake of methionine can lead to neuronal dysfunction and neurodegeneration. nih.gov

In the context of Alzheimer's disease, a high methionine diet has been shown to induce Alzheimer's-like symptoms in animal models, including learning and memory impairment, and damage to hippocampal and cortical neurons. nih.govresearchgate.net Such diets are associated with increased levels of amyloid-β peptides and phosphorylated tau protein, two key pathological hallmarks of Alzheimer's. researchgate.netfrontiersin.org Conversely, some in vitro studies suggest that methionine deprivation may reduce the expression of these pathological proteins, indicating that methionine restriction could be a potential preventive or therapeutic strategy. frontiersin.org

For Parkinson's disease, research using in vitro models has demonstrated that L-methionine can protect against oxidative stress and mitochondrial dysfunction, which are central to the neurodegenerative process in this condition. mdpi.comnih.gov An L-methionine-enriched diet could potentially be beneficial in protecting neurons from oxidative imbalance and mitochondrial dysfunction during aging. mdpi.com These findings highlight the complex and sometimes contradictory roles of methionine in the central nervous system, suggesting that optimal levels are crucial for neuronal health.

Investigational Therapeutic Modalities for Specific Conditions

Beyond oncology and neurology, methionine and its derivatives are being investigated for other therapeutic applications. For instance, L-methionine is used as an antidote for acetaminophen poisoning. nih.gov It is believed to work by enhancing the synthesis of glutathione, a potent antioxidant that can be depleted by high doses of acetaminophen, leading to liver damage. nih.govdrugbank.com

In cancer therapy, the development of novel drug delivery systems is an area of active research. One such approach involves conjugating anti-cancer drugs with methionine to enhance their uptake by tumor cells that overexpress methionine transporters. For example, a mitoxantrone-amino acid conjugate with methionine has been developed to inhibit topoisomerase IIα, a key enzyme in cell proliferation that is often overexpressed in tumors. mdpi.com Liposomal formulations of such conjugates are being explored to improve their pharmacokinetic properties and therapeutic efficacy. mdpi.com

Hearing Protection Research, including D-Methionine for Noise-Induced Hearing Loss

Research has extensively investigated the role of D-methionine (D-met) as a protective agent against hearing loss induced by noise and certain drugs. siu.eduresearchgate.netresearchgate.net Studies have shown its effectiveness in various animal models against auditory threshold elevations and cochlear hair cell damage caused by agents like cisplatin, carboplatin, aminoglycosides, and noise exposure. researchgate.net

The primary mechanism behind D-methionine's otoprotective effects is believed to be its antioxidant properties. researchgate.netresearchgate.net It can act as a direct free radical scavenger and also supports the body's endogenous antioxidant systems. siu.eduresearchgate.netplos.org Research in rats demonstrated that pretreatment with D-met protected against cisplatin-induced hearing loss by preserving the levels of crucial cochlear antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione reductase (GR), and by reducing levels of malondialdehyde (MDA), a marker of oxidative damage. nih.gov

Clinical trials have also explored the potential of D-methionine in humans. A Phase 2 clinical trial found that oral D-methionine could reduce cisplatin-induced hearing damage in cancer patients. tandfonline.com Furthermore, Phase 3 clinical trials have been designed to assess the efficacy of oral D-methionine in preventing noise-induced hearing loss and tinnitus in military personnel exposed to weapons fire. health.milclinicaltrials.govveeva.com

Studies have also focused on the timing of D-methionine administration. Research indicates that "preloading," or administering D-met before noise exposure, can significantly reduce hearing loss from both steady-state and impulse noise. plos.orgnih.govnih.gov Additionally, "rescue" treatments, where D-met is given after noise exposure, have also shown significant protective effects in animal models, suggesting a window of opportunity for intervention even after the acoustic trauma has occurred. siu.eduresearchgate.netnih.gov

Table 1: Summary of Key Research Findings on D-Methionine for Hearing Protection
Study TypeModelKey FindingsCitation
Pre-clinicalRatD-met protected cochlear antioxidant enzyme levels (SOD, CAT, GR) from cisplatin-induced decrements. nih.gov
Pre-clinicalChinchillaD-met provided significant protection against noise-induced hearing loss when administered before or after noise exposure. Optimal protective doses were identified. siu.eduresearchgate.net
Phase 2 Clinical TrialHuman (Cancer Patients)Oral D-met reduced cisplatin-induced ototoxicity compared to placebo. tandfonline.com
Phase 3 Clinical Trial DesignHuman (Military Personnel)Designed to test the efficacy of oral D-met in preventing noise-induced hearing loss and tinnitus from weapons training. clinicaltrials.govveeva.com

Protein-Energy Wasting Prevention Research, such as Hydroxy-Methionine Calcium in Nephrotic Syndrome

Research into methionine analogues, such as 2-hydroxy-4 (methylthio) butanoic acid (HMTBA), often referred to as hydroxy-methionine, is relevant in the context of protein-energy wasting, a common complication in patients with kidney disease. nih.gov While direct studies on its use in nephrotic syndrome are specific, the metabolic principles are applicable. HMTBA acts as a precursor to L-methionine. nih.govimrpress.com In the body, particularly in the liver, kidney, and small intestine, it can be converted to L-methionine through oxidation and transamination processes. nih.govimrpress.com

This conversion is crucial because methionine is an essential amino acid required for protein synthesis. In conditions like nephrotic syndrome, where significant protein is lost, providing an adequate supply of essential amino acids is vital to prevent muscle wasting and malnutrition. The use of methionine precursors like HMTBA is explored as a way to supply this necessary building block for protein synthesis, potentially helping to counteract the effects of protein-energy wasting.

Liver Function and Disease Research

Methionine metabolism is central to liver health, and its dysregulation is implicated in various chronic liver diseases (CLDs), including nonalcoholic fatty liver disease (NAFLD). nih.govelsevier.esannualreviews.org The liver is the primary site for metabolizing dietary methionine, converting it into S-adenosylmethionine (SAMe). elsevier.es SAMe is a critical molecule that serves as the main methyl donor for numerous biochemical reactions, including the methylation of DNA and proteins, and is essential for the synthesis of the antioxidant glutathione. elsevier.esnih.gov

Research has shown that impaired methionine metabolism can lead to reduced hepatic SAMe levels, which is a common feature in patients with CLDs and in animal models of liver injury. nih.govelsevier.es This deficiency can contribute to the progression of liver disease by promoting fat accumulation (steatosis), inflammation, and fibrosis. nih.govannualreviews.orgkarger.com Consequently, diets deficient in methionine and choline (B1196258) are often used in animal studies to induce NAFLD and nonalcoholic steatohepatitis (NASH). nih.govcaringsunshine.comtechnologynetworks.com

Conversely, supplementation with SAMe has been investigated as a therapeutic strategy. Systematic reviews and clinical trials suggest that SAMe can improve liver function parameters, such as reducing serum levels of aspartate aminotransferase (AST) and total bilirubin (TBIL) in patients with various chronic liver conditions. nih.govplos.org It is considered safe and may help restore hepatic glutathione levels, thereby protecting the liver from oxidative damage. plos.org While adequate methionine is crucial, some studies also caution that excessive intake could potentially be harmful in certain contexts of liver injury, indicating the importance of metabolic balance. caringsunshine.comfapesp.br

Table 2: Role of Methionine Metabolism in Liver Health
MetaboliteFunction in LiverImplication in DiseaseCitation
MethionineEssential amino acid; precursor to SAMe.Dietary deficiency can induce fatty liver in animal models. nih.govannualreviews.org
S-adenosylmethionine (SAMe)Principal methyl donor; involved in glutathione synthesis.Levels are often reduced in chronic liver diseases; supplementation may improve liver function. elsevier.esnih.govplos.org
S-adenosylhomocysteine (SAH)Product of methylation reactions; inhibitor of methyltransferases.Elevated levels are associated with NAFLD severity. examine.com
Homocysteine (Hcy)Intermediate in methionine metabolism.Elevated levels are associated with the severity of NAFLD. nih.govexamine.com

Agricultural and Veterinary Science Research

Impact on Animal Immune Function and Organ Development

Methionine is a critical amino acid in animal nutrition, playing a vital role beyond simple protein synthesis, particularly in immune function and organ development. nih.govscirp.org As the first limiting amino acid in typical poultry diets, its supplementation is essential for health and productivity. fortunejournals.comrovedar.com

Research has demonstrated that adequate dietary methionine is necessary for the proper growth and development of primary immune organs like the thymus and the bursa of Fabricius in poultry. scirp.orgscirp.org Methionine deficiency can lead to immune organ dysplasia and reduced relative weights of these organs. scirp.org Studies suggest that the requirements for optimal immune response may be higher than those for maximal growth. fortunejournals.comeaap.org

Methionine influences both humoral and cell-mediated immunity. nih.gov It affects humoral immunity by impacting antibody titers and immunoglobulin levels. scirp.orgnih.gov Adequate methionine levels can significantly increase antibody production in response to challenges like Newcastle disease virus in chickens. scirp.org In terms of cellular immunity, methionine is involved in T-lymphocyte proliferation and differentiation. scirp.orgnih.gov Its metabolites, such as glutathione, also protect immune cells from oxidative damage, which is crucial during periods of stress or disease. scirp.org

Comparative Metabolic Efficiency of L- and DL-Methionine in Animal Nutrition Studies

In animal feed, methionine is commonly supplemented in synthetic forms, primarily DL-methionine (a 50:50 mix of D- and L-isomers) or L-methionine. nih.govimrpress.comwattagnet.com While only the L-isomer is directly used for protein synthesis, animals, particularly poultry, possess enzymes, such as D-amino acid oxidase, primarily in the liver and kidney, that can efficiently convert D-methionine into the usable L-form. wattagnet.comveterinaryworld.orgfoxnutgroup.com

The relative bioavailability (RBV) of DL-methionine compared to L-methionine has been a subject of extensive research, with variable results. scirp.org Many studies conclude that DL-methionine and L-methionine are nutritionally equivalent or that DL-methionine has a bioavailability approaching 100% in poultry. foxnutgroup.comengormix.com However, some research suggests that L-methionine may be utilized more efficiently, showing a higher RBV for growth performance metrics like average daily gain and feed conversion ratio, especially in young birds. veterinaryworld.orgmdpi.comnih.govnih.gov

For instance, one study found that in the starter phase for broilers, L-methionine supplementation improved average daily gain and feed efficiency compared to DL-methionine. nih.gov Another study noted that while L-methionine was more effective for weight gain, DL-methionine had a more significant role in enhancing liver metabolism and reducing oxidative stress. veterinaryworld.orgnih.gov These differences may be attributed to the extra enzymatic step required to convert the D-isomer to the L-isomer, which could affect metabolic efficiency under certain conditions. wattagnet.com

Optimization of Dietary Amino Acid Levels in Livestock Production Systems

Optimizing dietary methionine levels is a key strategy in modern livestock production to enhance performance, improve feed efficiency, and ensure animal health. foodcom.pl As an essential amino acid, methionine is involved in numerous critical physiological functions, including protein synthesis, feather development, and egg production in poultry. rovedar.comfoodcom.pl

For laying hens, adequate methionine is crucial for achieving optimal egg production, egg weight, and egg quality. In dairy cattle, methionine is often a limiting amino acid for milk production and milk protein synthesis. Supplementing cow diets with rumen-protected methionine can lead to increased milk yield and protein content. It is also linked to improved health outcomes and reproductive performance in dairy cows. foodcom.pl The goal of this research is to fine-tune dietary formulations to meet the specific needs of the animal, considering factors like genetics, age, production level, and environmental conditions to achieve efficient and sustainable livestock production.

Future Directions and Emerging Research Frontiers

Elucidating Undiscovered Molecular Mechanisms of Methionine Action

While the core metabolic pathways of methionine are well-established, research continues to uncover more nuanced and previously unknown molecular mechanisms of its action. A significant area of investigation is the intricate relationship between methionine metabolism, methylation, and disease, particularly in the context of cancer. nih.govnih.gov The process of methylation, crucial for regulating gene expression and maintaining DNA integrity, is dependent on the methionine-derived molecule S-adenosylmethionine (SAM). patsnap.com Understanding how fluctuations in methionine availability impact the fidelity of these methylation events is a key area of ongoing research.

Recent studies are delving into how methionine restriction can alter the metabolic landscape of cells, leading to increased energy expenditure and improved glucose tolerance. nih.gov The molecular pathways underpinning these metabolic shifts are not fully understood. One identified mechanism involves the general control non-derepressible 2 (GCN2) kinase, which is activated by uncharged tRNAs resulting from decreased methionine availability. nih.gov Another pathway involves the PKR-like endoplasmic reticulum kinase (PERK), which is activated by a reduction in glutathione (B108866). nih.gov Both pathways converge on the activation of activating transcription factor 4 (ATF4), a key regulator of cellular stress responses. nih.gov Further research aims to fully map these and other signaling cascades to comprehend the complete cellular response to changes in methionine levels.

Moreover, the role of methionine as a cellular antioxidant and its influence on protein structure and function are areas of active exploration. researchgate.net Beyond its role in protein synthesis, methionine's sulfur-containing side chain can be reversibly oxidized and reduced, suggesting a regulatory function in response to oxidative stress. researchgate.net The precise mechanisms by which this reversible oxidation modulates protein activity and cellular signaling are still being elucidated.

Development of Novel Methionine-Based Chemical Probes and Research Tools

The development of innovative chemical probes based on methionine is revolutionizing the study of biological processes. These tools enable researchers to visualize and quantify metabolic activity with high specificity and resolution. One notable advancement is the creation of "clickable" methionine analogs, such as L-Homopropargylglycine (HPG). nih.gov HPG is a non-toxic analog that can be readily incorporated into newly synthesized proteins. nih.gov Through a "click chemistry" reaction, a fluorescent dye can be attached to the incorporated HPG, allowing for the visualization of metabolically active cells and organisms, including intracellular bacteria. nih.gov

Another innovative approach is the development of proximity-activated imaging reporters (PAIR) that utilize activity-based methionine bioconjugation. nih.govacs.org This platform allows for the monitoring of dynamic changes in specific analytes, such as reactive oxygen species (ROS) and calcium ions, within cells and even in living organisms like zebrafish. nih.govacs.org The method relies on the context-dependent labeling of reactive methionine residues on target proteins, where the extent of labeling serves as an indicator of the analyte's activity. nih.gov

Furthermore, fluorescent probes are being designed to specifically measure the activity of enzymes involved in methionine metabolism. For instance, "Msr-blue" is a turn-on fluorescent probe developed to assay the activity of methionine sulfoxide (B87167) reductases (Msrs), enzymes that repair oxidized methionine residues. rsc.org The development of such probes is crucial for understanding the role of these enzymes in protecting cells from oxidative damage and their potential involvement in neurodegenerative diseases like Parkinson's. rsc.org Researchers are also creating stereospecific, genetically-encoded fluorescent sensors to detect and quantify different forms of oxidized methionine within cells, providing deeper insights into cellular redox states. harvard.edu

Probe TypeName/ExampleApplicationReference
Clickable AnalogL-Homopropargylglycine (HPG)Labeling newly synthesized proteins, visualizing metabolically active cells and intracellular bacteria. nih.gov
Proximity-Activated ReporterMethionine-PAIR (Met-PAIR)Imaging reactive oxygen species and calcium dynamics in cells and living organisms. nih.govacs.org
Enzyme Activity ProbeMsr-blueDetermining the activity of methionine sulfoxide reductases in biological samples and live cells. rsc.org
Genetically-Encoded SensorMetSOx and MetROxStereospecific detection and quantification of methionine sulfoxide within cells. harvard.edu

Advanced Computational Modeling of Complex Methionine Systems

Advanced computational modeling has become an indispensable tool for unraveling the complexity of methionine metabolism and its interaction with other cellular systems. nih.govnih.gov These in silico models allow researchers to simulate intricate biological processes and predict cellular responses to various stimuli, which would be challenging and time-consuming to explore solely through traditional wet-lab experiments. nih.gov

One significant application of computational modeling is in understanding the interplay between the methionine cycle, folate metabolism, and DNA methylation in the context of cancer. nih.gov Large-scale, knowledge-based metabolic models have been constructed using information from databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). nih.govnih.gov By integrating gene expression data from cancer cell lines into these models, researchers can computationally investigate the impact of methionine metabolism on the efficacy of chemotherapy drugs. nih.govnih.gov These models have successfully identified key metabolic components, such as MAT2A and NNMT, as potential biomarkers for treatment response. nih.gov

Computational approaches are also employed to study the structure and function of enzymes involved in methionine metabolism. For example, simulation models have been developed for methionine γ-lyase (MGL), an enzyme of interest for cancer therapy due to its ability to deplete methionine. frontiersin.orgresearchgate.net These models utilize force field parameters to simulate the enzyme's interaction with its cofactor, pyridoxal-5′-phosphate (PLP), providing insights into the enzyme's binding mechanisms and guiding efforts to engineer more effective therapeutic variants. frontiersin.orgresearchgate.net The use of molecular dynamics simulations helps to understand the conformational changes and interactions within the enzyme's active site. frontiersin.orgresearchgate.net

Integration of Multi-Omics Data in Methionine Metabolism Research

The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—is providing a more holistic understanding of methionine metabolism and its regulation. This systems-level approach allows researchers to move beyond the study of individual components and appreciate the complex interplay between genes, proteins, and metabolites. nih.govmdpi.com

By combining transcriptomics (the study of RNA transcripts) and metabolomics (the study of metabolites), researchers can identify correlations between gene expression levels and the abundance of specific metabolites. nih.govmdpi.com This integrated analysis can reveal how changes in gene expression, influenced by factors like diet or disease, translate into alterations in metabolic pathways. For example, such approaches have been used to characterize the metabolic landscape in different types of breast cancer cell lines, identifying distinct metabolic signatures related to methionine and cysteine metabolism. nih.gov

Constraint-based models offer a powerful framework for integrating these heterogeneous omics data. nih.govmdpi.com By overlaying transcriptomic and metabolomic data onto genome-scale metabolic models, it is possible to predict metabolic fluxes and understand how metabolic networks are rewired in different physiological or pathological states. nih.gov This approach helps to distinguish between changes in metabolic fluxes that are driven by transcriptional regulation versus those regulated at the metabolic level. nih.gov The ultimate goal of these multi-omics integration strategies is to construct comprehensive models of biological systems that can predict phenotypes from genotypes and identify novel therapeutic targets. mdpi.comnih.gov

Exploration of Novel Biomedical and Industrial Applications

The unique properties of methionine hydrochloride continue to drive the exploration of novel applications in both the biomedical and industrial sectors.

Biomedical Applications:

In the biomedical field, methionine-based systems are being investigated for a range of therapeutic and diagnostic purposes. researchgate.netrsc.org Given that many cancer cells exhibit a heightened dependence on methionine, methionine restriction is being explored as a potential cancer therapy. rsc.orgmdpi.com The enzyme methionine γ-lyase, which degrades methionine, is being studied as a supportive or auxiliary drug in cancer treatment. researchgate.net

Beyond cancer, S-adenosylmethionine (SAM), a key metabolic derivative of methionine, is being evaluated for its efficacy in treating liver diseases. rsc.org this compound also serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders. chemimpex.com Its role as a precursor to the antioxidant glutathione suggests its potential use in protecting against oxidative damage. patsnap.comhealthline.com Furthermore, its antioxidant properties make it a candidate ingredient in skincare products to protect the skin from oxidative stress. chemimpex.com

Industrial Applications:

Emerging industrial applications are also being explored. For instance, L-methionine methyl ester hydrochloride has been investigated as a non-toxic corrosion inhibitor for iron in acidic solutions, offering a potentially safer alternative to conventional hazardous inhibitors used in industrial processes. ampp.org In biotechnology, this compound is used in cell culture media to promote cell proliferation and viability, which is essential for research in tissue engineering and regenerative medicine. chemimpex.com

Application AreaSpecific UseKey Findings/Potential
Biomedical Cancer TherapyMethionine restriction and methionine-degrading enzymes show promise in inhibiting tumor growth. rsc.orgmdpi.com
Liver HealthS-adenosylmethionine (SAM) is being investigated for treating liver diseases. rsc.org
Pharmaceutical SynthesisUsed as a building block for drugs targeting metabolic disorders. chemimpex.com
CosmeticsAntioxidant properties are utilized in skincare formulations. chemimpex.com
Industrial Animal NutritionA primary additive in animal feed to enhance growth and health. nih.govevonik.com
Corrosion InhibitionL-methionine methyl ester hydrochloride shows potential as a non-toxic corrosion inhibitor. ampp.org
BiotechnologyUsed in cell culture media to support cell growth for research applications. chemimpex.com

Q & A

Basic: What are the standard protocols for synthesizing and characterizing methionine hydrochloride derivatives in academic research?

Answer:
this compound derivatives (e.g., L-Methionine Methyl Ester Hydrochloride) are typically synthesized via esterification of methionine with methanol or ethanol in the presence of hydrochloric acid. Key steps include:

  • Reaction conditions : Acid catalysis under anhydrous conditions to prevent hydrolysis .
  • Purification : Recrystallization using ethanol or acetone to isolate the hydrochloride salt, followed by vacuum drying .
  • Characterization :
    • GC-MS : To confirm esterification efficiency and purity (e.g., using Astec® CHIRALDEX™ columns for enantiomeric separation) .
    • NMR : For structural verification, particularly to distinguish between L- and D-isomers .
    • Elemental analysis : To validate stoichiometry (C, H, N, S, Cl) .

Basic: How should researchers address discrepancies in reported stability data for this compound under varying storage conditions?

Answer:
Contradictions in stability data (e.g., decomposition products vs. reported inertness) require systematic validation:

  • Controlled stability studies : Store samples at −20°C (recommended) vs. ambient conditions, with periodic analysis using:
    • HPLC : Monitor degradation products (e.g., free methionine, methyl chloride) .
    • FTIR : Track changes in functional groups (e.g., ester C=O at 1740 cm⁻¹) .
  • Environmental controls : Humidity and light exposure must be standardized, as HCl release accelerates hydrolysis .
  • Reference standards : Use certified materials (e.g., PubChem CID 11435579) to calibrate instruments and validate results .

Advanced: What experimental designs are recommended for studying the metabolic incorporation of isotopically labeled this compound in cellular systems?

Answer:
For isotope tracing (e.g., L-Methionine-13C5^{13}\text{C}_5):

  • Cell culture protocol :
    • Replace natural methionine with labeled analogs in media, ensuring <5% residual unlabeled methionine .
    • Monitor incorporation via LC-MS/MS , focusing on S-adenosylmethionine (SAM) and homocysteine metabolites .
  • Quenching metabolism : Use cold methanol (−80°C) to halt enzymatic activity immediately post-harvest .
  • Data normalization : Express isotopic enrichment relative to total intracellular methionine pools to account for uptake variability .

Advanced: How can researchers resolve contradictions in reported toxicity profiles of this compound derivatives across in vitro assays?

Answer:
Discrepancies often arise from assay-specific conditions (e.g., cell type, exposure duration):

  • Dose-response standardization : Use logarithmic concentration ranges (1 µM–10 mM) to identify LC50_{50} values across multiple cell lines .
  • Control for HCl interference : Neutralize hydrochloride salts (pH 7.4 buffer) to isolate methionine-specific effects .
  • Mechanistic validation : Pair cytotoxicity assays (e.g., MTT) with oxidative stress markers (e.g., glutathione depletion via Ellman’s assay) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate HCl vapor exposure .
  • Spill management : Contain solids with absorbent pads; neutralize liquid spills with sodium bicarbonate .
  • First aid : Immediate rinsing with water for eye/skin exposure; medical consultation if inhalation symptoms persist .

Advanced: What analytical strategies are optimal for quantifying this compound in complex biological matrices?

Answer:

  • Sample preparation : Deproteinize serum/plasma with acetonitrile (3:1 v/v) to remove interfering proteins .
  • Chromatography :
    • HILIC columns : Retain polar methionine derivatives without ion-pairing reagents .
    • Mobile phase : 50 mM ammonium formate (pH 3.0) in acetonitrile/water (70:30) for sharp peak resolution .
  • Detection :
    • ESI-MS/MS : Use transitions m/z 182→136 for methionine and m/z 199→152 for its methyl ester .

Advanced: How can researchers validate the enantiomeric purity of this compound derivatives for pharmacological studies?

Answer:

  • Chiral chromatography :
    • GC with β-cyclodextrin columns : Baseline separation of L/D enantiomers (e.g., Astec® CHIRALDEX™ G-TA) .
    • HPLC with crown ether columns : Mobile phase of methanol/0.1% trifluoroacetic acid for polar interactions .
  • Circular dichroism (CD) : Compare optical rotation at 220 nm against USP reference standards .

Basic: What are the best practices for documenting this compound synthesis in compliance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry)?

Answer:

  • Experimental section :
    • Report reaction yields, purity (≥95% by HPLC), and spectral data (NMR, IR) .
    • For known compounds, cite CAS numbers (e.g., 95-97% for DL-Methionine methyl ester hydrochloride) .
  • Supporting information :
    • Upload raw chromatograms, NMR spectra, and elemental analysis results as .pdf or .cif files .
    • Annotate spectra with peak assignments and integration values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.